2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide
Description
BenchChem offers high-quality 2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-8(12)4-6-5-14-9(11-6)7-2-1-3-13-7/h1-3,5H,4H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGFDBFEPNOWMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CS2)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide IUPAC name and structure
[1]
Executive Summary
The compound 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide (CAS: 1098349-47-3) represents a privileged heterobiaryl scaffold in medicinal chemistry.[1] Characterized by a 1,3-thiazole core flanked by a lipophilic furan moiety and a polar acetamide side chain, this structure serves as a critical pharmacophore in the development of adenosine receptor antagonists, kinase inhibitors, and anti-infectives.
This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical profile, robust synthetic protocols via the Hantzsch cyclization, and its structural role in ligand-protein binding.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Nomenclature and Identifiers[1][6][7]
-
IUPAC Name: 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide[1]
-
Common Synonyms: 2-(2-furyl)thiazole-4-acetamide; Furan-thiazole acetamide[1]
-
Molecular Formula:
[1] -
Molecular Weight: 208.24 g/mol [1]
Structural Parameters
The molecule consists of three distinct domains:
-
Head Group: Furan-2-yl (Lipophilic, H-bond acceptor).[1]
-
Core Linker: 1,3-Thiazole (Aromatic,
-electron rich).[1] -
Tail Group: Acetamide (Polar, H-bond donor/acceptor).[1]
| Property | Value | Significance in Drug Design |
| LogP (Predicted) | ~0.8 - 1.2 | Highly favorable for oral bioavailability (Lipinski compliant).[1] |
| TPSA | ~80 | Indicates good membrane permeability (<140 |
| H-Bond Donors | 1 (Amide | Critical for active site anchoring (e.g., Glu/Asp residues).[1] |
| H-Bond Acceptors | 4 (O, N, S) | Facilitates water-bridging and backbone interactions.[1] |
| Rotatable Bonds | 2 | Low flexibility reduces entropic penalty upon binding.[1] |
Synthetic Architecture
The most robust route to 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide is the Hantzsch Thiazole Synthesis .[1] While direct condensation with 4-chloro-3-oxobutanamide is possible, the "Ester-Amide" two-step sequence is preferred in industrial settings due to the instability of the keto-amide starting material.[1]
Retrosynthetic Analysis (Logic Flow)
Figure 1: Retrosynthetic strategy dissecting the target into accessible commercial precursors via the Hantzsch protocol.[1]
Detailed Experimental Protocol (Route B)
Step 1: Synthesis of Furan-2-carbothioamide
Rationale: The oxygen of the furan carbonyl must be converted to sulfur to act as the nucleophile for the thiazole ring closure.[1]
-
Reagents: Furan-2-carbonitrile (1.0 eq), Ammonium sulfide (excess) or Lawesson’s Reagent.[1]
-
Procedure: Dissolve furan-2-carbonitrile in DMF. Bubble
gas through the solution in the presence of diethylamine (catalyst) at 60°C for 4 hours. -
Workup: Pour into ice water. The yellow precipitate (thioamide) is filtered, washed with cold water, and dried.
-
Yield: Typically 85-90%.
Step 2: Hantzsch Cyclization (The Core Step)
Rationale: The sulfur atom of the thioamide attacks the
-
Reagents: Furan-2-carbothioamide (1.0 eq), Ethyl 4-chloroacetoacetate (1.1 eq).
-
Solvent: Ethanol (anhydrous).[1]
-
Procedure:
-
Workup: Cool to room temperature. Neutralize with saturated
.[1] Extract with Ethyl Acetate.[1] -
Product: Ethyl 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetate.[1]
Step 3: Ammonolysis to Acetamide
Rationale: Converting the ester to the primary amide.
-
Reagents: Ethyl ester intermediate (from Step 2), 7N Ammonia in Methanol.
-
Procedure: Dissolve the ester in 7N
/MeOH in a sealed pressure tube. Heat to 50°C for 12 hours or stir at RT for 24 hours. -
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water to obtain the pure 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide .[1]
Biological Applications & Pharmacophore Mapping[1]
This scaffold is not merely a chemical curiosity; it is a bioisostere for several adenosine and kinase inhibitor cores.
Adenosine Receptor Antagonism ( )
The furan-thiazole motif mimics the adenine core of adenosine.[1]
-
Mechanism: The thiazole nitrogen and the furan oxygen can participate in a "water-bridge" network within the receptor pocket.[1]
-
Acetamide Role: The terminal amide often extends into the solvent-exposed region or interacts with Asn/Gln residues in the exosite, improving selectivity over
receptors.
Kinase Inhibition (ATP Competitive)
In the context of CDK (Cyclin-Dependent Kinase) or GSK-3
-
The Furan-Thiazole biaryl system acts as a planar scaffold that fits into the ATP-binding cleft.[1]
-
The Acetamide group can function as a hydrogen bond donor to the "hinge region" of the kinase, mimicking the interaction of the ATP adenine amine.
Signal Transduction Pathway (Example)
Figure 2: Simplified mechanism of action where the scaffold acts as a competitive antagonist/inhibitor.[1]
References
-
Hantzsch Thiazole Synthesis Review
-
Furan-Thiazole Derivatives in Medicinal Chemistry
-
Biological Activity of 2-(Heteroaryl)
-
Synthesis of Thiazole-4-acetic Acid Derivatives
Sources
- 1. 2,2,2-Trifluoro-N-(4-(5-nitro-2-furyl)-2-thiazolyl)acetamide | C9H4F3N3O4S | CID 39078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4-Formyl-1,3-thiazol-2-yl)acetamide|16444-13-6 [benchchem.com]
- 3. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Biological Screening of Novel Furan-Thiazole Compounds: A Technical Guide
Executive Summary
The fusion of furan and thiazole pharmacophores represents a high-potential strategy in modern medicinal chemistry. While furan rings offer unique hydrogen-bonding capabilities and lipophilic modulation, the thiazole scaffold provides a robust peptidomimetic backbone often associated with enhanced metabolic stability and target affinity.
This guide provides a rigorous, field-proven framework for the biological screening of these novel hybrids. It moves beyond generic protocols to address the specific physicochemical challenges of furan-thiazole derivatives—specifically their solubility profiles, chromogenic interference in colorimetric assays, and specific modes of action (EGFR inhibition and DNA intercalation).
Part 1: Molecular Rationale & In Silico Validation[1]
Before wet-lab screening, it is critical to validate the "Hybrid Pharmacophore" hypothesis. Furan-thiazole compounds often act as dual-inhibitors. The furan moiety frequently mimics the ribose ring of ATP or intercalates into DNA base pairs, while the thiazole ring engages in
Computational Docking Workflow
Do not proceed to synthesis without in silico confirmation of binding energy
-
Primary Target (Anticancer): EGFR Tyrosine Kinase (PDB ID: 1M17 or 7A2A for T790M mutants).
-
Primary Target (Antimicrobial): DNA Gyrase B (PDB ID: 1KZN).
ADMET Profiling
Furan derivatives carry a risk of metabolic toxicity (reactive ring opening). Early ADMET profiling is mandatory.
-
Tool: SwissADME or pkCSM.
-
Critical Parameter: T topological polar surface area (TPSA). Target
for cell membrane permeability.
Part 2: The Screening Pipeline (Visualization)
The following workflow enforces a "Fail-Fast" logic. Expensive mammalian cell assays are reserved only for compounds clearing physicochemical and enzymatic thresholds.
Figure 1: The "Fail-Fast" screening hierarchy designed to eliminate false positives and toxicophores early.
Part 3: Antimicrobial Screening (The MABA Protocol)
Expert Insight: Standard optical density (OD600) measurements often fail with furan-thiazole compounds because these derivatives can be yellow-brown, interfering with absorbance readings. We strictly recommend the Microplate Alamar Blue Assay (MABA) (Resazurin), which relies on fluorescence, minimizing colorimetric interference.
Protocol: Resazurin-Based Microdilution
Objective: Determine Minimum Inhibitory Concentration (MIC).
Reagents:
-
Indicator: Resazurin sodium salt (0.01% w/v in sterile PBS).
-
Media: Mueller-Hinton Broth (MHB), cation-adjusted.
-
Controls: Ciprofloxacin (Positive), 1% DMSO (Vehicle).
Step-by-Step Methodology:
-
Inoculum Prep: Adjust bacterial culture (E. coli ATCC 25922, S. aureus ATCC 25923) to
CFU/mL (approx. 1:100 dilution of 0.5 McFarland standard). -
Compound Dilution: Prepare a stock of the furan-thiazole derivative at 10 mg/mL in 100% DMSO. Perform serial 2-fold dilutions in MHB in a 96-well plate.
-
Critical: Final DMSO concentration in the well must be
to avoid solvent toxicity.
-
-
Incubation: Add 100 µL of inoculum to each well. Incubate at 37°C for 18–24 hours.
-
Development: Add 30 µL of Resazurin solution. Incubate for 2–4 hours.
-
Readout:
-
Blue: No growth (Resazurin).
-
Pink/Fluorescent: Growth (Resorufin).
-
Quantification: Fluorescence Excitation 530 nm / Emission 590 nm.
-
Self-Validation Check:
-
The sterility control (media only) must remain blue.
-
The growth control (bacteria + solvent) must turn pink.
-
The Z-factor of the assay should be
.
Part 4: Anticancer Profiling (Mechanism & Cytotoxicity)[2]
Furan-thiazole hybrids frequently target the EGFR signaling pathway , preventing autophosphorylation and downstream signaling (Akt/MAPK).
Mechanism of Action Visualization
Figure 2: Mechanistic inhibition of the EGFR kinase domain by competitive binding of the furan-thiazole scaffold.
Protocol: MTT Cytotoxicity Assay
Expert Insight: Furan-thiazoles often exhibit poor aqueous solubility. Precipitates in the well can cause false "high absorbance" readings in MTT assays (which measure purple formazan crystals).
-
Correction: Include a "Compound Only" control well (media + compound, no cells) to subtract background absorbance caused by precipitation.
Data Presentation: Comparative Potency (Example Data)
| Compound ID | R1 (Furan) | R2 (Thiazole) | MCF-7 ( | A549 ( | EGFR WT ( |
| FT-01 | 5-Nitro | Phenyl | |||
| FT-02 | 5-Bromo | 4-F-Phenyl | |||
| Erlotinib | (Control) | (Control) |
Table 1: Representative data structure for reporting Structure-Activity Relationships (SAR).
Part 5: References
-
Al-Wahaibi, L. H., et al. (2023). "Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties." Frontiers in Chemistry.
-
Dsouza, A., et al. (2023). "Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications." RSC Advances.
-
Abdel-Wahab, B. F., et al. (2016). "An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles." European Journal of Medicinal Chemistry.
-
National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP) Methodology." NCI Developmental Therapeutics Program.
-
Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards.
A Technical Guide to the Preliminary Cytotoxicity Screening of 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide
Abstract
The journey of a novel chemical entity from laboratory synthesis to potential therapeutic application is a rigorous one, with early-stage preclinical assessment being a critical gatekeeper. This technical guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide , a compound featuring the biologically significant furan and thiazole heterocyclic cores. The assessment of a compound's effect on cell viability and the mode of cell death is a foundational step in drug discovery, offering crucial insights into its therapeutic potential and potential toxicity.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind a multi-assay approach to generate a robust preliminary cytotoxic profile. We will delve into assays that measure metabolic viability, membrane integrity, and the specific pathways of cell death, ensuring a holistic initial evaluation.
Foundational Principles: A Multi-Pronged Approach to Cytotoxicity
A single assay provides only one perspective on a compound's interaction with a cell. To build a reliable and comprehensive preliminary profile for our target compound, a multi-assay strategy is imperative. This approach ensures that the data is not an artifact of a specific assay's mechanism and provides deeper mechanistic insights. The chosen triad of assays evaluates three distinct cellular characteristics: metabolic activity, membrane integrity, and the hallmarks of programmed cell death (apoptosis).
-
Metabolic Viability - The MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that serves as an excellent high-throughput primary screen for cell viability.[3][4] Its core principle lies in the activity of mitochondrial dehydrogenases in living, metabolically active cells. These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5][6] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of viable cells.[7] It is a powerful indicator of overall cellular health and proliferation.
-
Membrane Integrity - The Lactate Dehydrogenase (LDH) Assay: Cytotoxicity often culminates in the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis. The Lactate Dehydrogenase (LDH) assay quantifies this damage. LDH is a stable cytosolic enzyme present in all eukaryotic cells.[8][9] Upon membrane rupture, LDH is released into the cell culture medium.[10] The assay measures the enzymatic activity of this extracellular LDH, which serves as a direct marker for cell lysis and cytotoxicity.[11] This method is crucial as it differentiates between cytostatic effects (growth inhibition) and overt cytotoxic effects (cell killing).
-
Mode of Cell Death - Annexin V/Propidium Iodide (PI) Assay: Understanding how a compound induces cell death is as important as knowing if it does. The Annexin V/PI assay is a cornerstone for distinguishing between the two major forms of cell death: apoptosis and necrosis.[12][13]
-
Apoptosis (Programmed Cell Death): In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorophore (e.g., FITC or CF®488A) and will bind to these early apoptotic cells.[14]
-
Necrosis (Uncontrolled Cell Lysis): Necrotic or late-stage apoptotic cells lose their membrane integrity. Propidium Iodide (PI) is a fluorescent nuclear dye that is excluded by live and early apoptotic cells but can easily enter membrane-compromised cells to stain the nucleus.[2][15] By using these two probes simultaneously and analyzing with flow cytometry, we can precisely categorize cells into four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and primary necrotic (Annexin V-/PI+).[16]
-
Strategic Experimental Design
The quality of cytotoxicity data is critically dependent on a well-conceived experimental design. The following considerations are paramount for generating reliable and reproducible results.
Cell Line Selection: The Biological Context
The choice of cell lines provides the biological context for the cytotoxicity screen. A standard approach involves using a panel of human cancer cell lines from diverse tissue origins to identify potential tissue-specific activity. Furthermore, including a non-cancerous cell line is essential for evaluating the compound's selectivity index—its ability to target cancer cells over normal cells.[4]
Recommended Starter Panel:
-
MCF-7: Human breast adenocarcinoma, representing hormone-dependent cancers.[17]
-
HeLa: Human cervical adenocarcinoma, a robust and widely studied cancer cell line.[18]
-
HepG2: Human hepatocellular carcinoma, representing liver cancer and providing an early look at potential hepatotoxicity.[19]
-
A549: Human lung carcinoma, representing a common and aggressive cancer type.[20]
-
HEK293: Human embryonic kidney cells, a common model for non-cancerous cells to assess general cytotoxicity and selectivity.[4][19]
Compound Preparation and Dose-Response
-
Stock Solution: The test compound, 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide, should be dissolved in a sterile, biocompatible solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-20 mM).[7]
-
Dose Range: A critical aspect of cytotoxicity testing is to establish a dose-response relationship. A broad range of concentrations should be tested using serial dilutions. A typical starting range might be from 0.1 µM to 100 µM. This allows for the determination of the IC50 value, the concentration at which 50% of cell viability is inhibited.[21]
The Imperative of Controls
Controls are non-negotiable for validating assay results.
-
Untreated Control: Cells cultured in medium alone, representing 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the test compound. This ensures that the solvent itself is not causing cytotoxicity.
-
Positive Control: Cells treated with a well-characterized cytotoxic agent (e.g., Doxorubicin, Staurosporine). This confirms that the cell system and assay are responsive to cytotoxic stimuli.[22]
Visualizing the Screening Workflow
A logical workflow ensures efficiency and reproducibility. The overall process from cell culture to data interpretation can be visualized as a clear, sequential cascade.
Caption: High-level workflow for preliminary cytotoxicity screening.
Detailed Experimental Protocols
The following are standardized protocols that can be adapted based on specific cell line characteristics and laboratory equipment.
MTT Assay Protocol
This protocol is adapted from established methodologies for determining cell viability.[5][6][23]
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compound, vehicle control, or positive control.
-
Incubation: Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[5]
-
Formazan Formation: Incubate the plate for 4 hours in the incubator. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[22] Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[6]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.[5]
LDH Cytotoxicity Assay Protocol
This protocol measures membrane integrity based on LDH release.[9][21]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up three additional control wells for each cell line:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells to which a lysis buffer (provided in most commercial kits) is added 45 minutes before the end of the incubation.
-
Background: Medium only.
-
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions, typically containing a substrate and a tetrazolium salt) to each well.
-
Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the data analysis section.
Annexin V/PI Apoptosis Assay Protocol
This protocol uses flow cytometry to differentiate between apoptotic and necrotic cells.[12][14]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound (typically at its IC50 concentration and one concentration above) for the desired duration (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, CF®488A) and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. The Annexin V signal is typically detected in the FL1 channel (green fluorescence), and the PI signal in the FL3 channel (red fluorescence).[15]
Data Analysis, Interpretation, and Presentation
Data Presentation
Clear, tabular summaries of quantitative data are essential for comparing the compound's effects across different cell lines and conditions.
Table 1: Hypothetical IC50 Values of 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide
| Cell Line | Cancer Type | IC50 (µM) ± SD (48h exposure) |
|---|---|---|
| A549 | Lung Carcinoma | 12.5 ± 1.4 |
| MCF-7 | Breast Adenocarcinoma | 28.2 ± 3.1 |
| HeLa | Cervical Adenocarcinoma | 9.8 ± 1.1 |
| HepG2 | Hepatocellular Carcinoma | 45.7 ± 5.2 |
| HEK293 | Non-Cancerous Kidney | > 100 |
SD: Standard Deviation from three independent experiments.
Table 2: Hypothetical LDH Release Induced by the Compound (at 25 µM)
| Cell Line | % Cytotoxicity (LDH Release) ± SD (24h exposure) |
|---|---|
| A549 | 55.6% ± 6.2% |
| MCF-7 | 21.3% ± 2.5% |
| HeLa | 68.9% ± 7.5% |
| HepG2 | 15.4% ± 1.9% |
| HEK293 | < 5% |
% Cytotoxicity is relative to the maximum LDH release control.
Calculations
-
Cell Viability (MTT Assay): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleCtrl - Abs_Blank)] * 100 The IC50 value is then determined by plotting the % Viability against the log of the compound concentration and fitting the data to a non-linear dose-response curve.
-
Cytotoxicity (LDH Assay): [21] % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
Visualizing Mechanisms
The results from the Annexin V/PI assay provide direct insight into the mode of cell death. This can be linked to known biological pathways. Thiazole-containing compounds have frequently been reported to induce apoptosis.[22][24] A potential mechanism involves the activation of the intrinsic (mitochondrial) apoptosis pathway.
Caption: A potential intrinsic apoptosis pathway induced by the test compound.
Conclusion and Forward Look
This technical guide outlines a robust, multi-faceted strategy for the preliminary cytotoxicity screening of 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide. By integrating assays for metabolic viability (MTT), membrane integrity (LDH), and the mode of cell death (Annexin V/PI), researchers can build a comprehensive initial profile of the compound's biological activity.
The data generated—specifically the IC50 values across a panel of cell lines, the selectivity index, and the predominant mode of cell death—are critical for decision-making. Promising results, such as potent activity against cancer cells with a high selectivity index and induction of apoptosis, would strongly justify advancing the compound to the next stage of preclinical evaluation. Subsequent studies could include more detailed mechanistic assays, such as specific caspase activation assays, cell cycle analysis, and investigation of mitochondrial membrane potential, to further elucidate its mechanism of action.[22][25]
References
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LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Cyprotex - Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]
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Shlomovitz, I., & Gerlic, M. (2018). Distinguishing Necroptosis From Apoptosis. Methods in Molecular Biology, 1857, 29-38. doi: 10.1007/978-1-4939-8754-2_4. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5649. doi: 10.3390/molecules27175649. Retrieved from [Link]
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Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]
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El-Metwaly, A. M., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 712953. doi: 10.3389/fchem.2021.712953. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Lazzara, M. J., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5131-5134. doi: 10.1016/j.bmcl.2010.07.034. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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Tran, T. T., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 15(1), 1-10. Retrieved from [Link]
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Gomaa, M. S., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33355-33371. doi: 10.1021/acsomega.2c04094. Retrieved from [Link]
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OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
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Cikacz, E., et al. (2012). A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. MedChemComm, 3(11), 1402-1406. doi: 10.1039/C2MD20202A. Retrieved from [Link]
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Royal Society of Chemistry. (2012). A structure–activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. Retrieved from [Link]
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ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
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BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]
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AddexBio. (n.d.). Cancer Cell Line Screening (CCP-58). Retrieved from [Link]
-
Wang, L., et al. (2014). In vitro human cell line models to predict clinical response to anticancer drugs. Pharmacogenomics, 15(1), 83-97. doi: 10.2217/pgs.13.208. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of selected antimicrobial and anticancer drugs containing furan, thiazole. Retrieved from [Link]
-
Popiołek, Ł., & Biernasiuk, A. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 10989. doi: 10.3390/ijms241310989. Retrieved from [Link]
-
Yildirim, S., et al. (2022). Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity. Acta Crystallographica Section C, 78(Pt 3), 201-211. doi: 10.1107/S2053229622002066. Retrieved from [Link]
-
Horishny, V. Ya., et al. (2021). Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives. Russian Journal of General Chemistry, 91(2), 291-297. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2023). Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2- (piperazin-1-yl) Acetamide Hydrochloride an. Retrieved from [Link]
-
ResearchGate. (n.d.). The potent cytotoxic activity and structure–activity relationship of thiazole derivatives. Retrieved from [Link]
-
Ceylan, S., et al. (2016). Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. Mendeley. doi: 10.17632/zkh76h8x6v.1. Retrieved from [Link]
-
Zarghi, A., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 803-810. doi: 10.1002/ardp.201300227. Retrieved from [Link]
Sources
- 1. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 2. kosheeka.com [kosheeka.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
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- 12. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 13. Distinguishing Necroptosis from Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
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- 16. logosbio.com [logosbio.com]
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- 25. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
Technical Investigation: Antimicrobial Efficacy and Mechanistic Profiling of Furan-Thiazole Amide Hybrids
Executive Summary
The rapid escalation of Multi-Drug Resistant (MDR) pathogens necessitates the exploration of novel pharmacophores. Hybrid molecules combining furan (an oxygen-containing heterocycle) and thiazole (a sulfur/nitrogen heterocycle) via an amide linkage represent a high-potential scaffold. This guide outlines a rigorous technical framework for investigating these compounds, moving from rational design and synthesis to standardized antimicrobial profiling (CLSI M07) and mechanistic validation (DNA Gyrase inhibition).
The Chemical Rationale: Hybrid Pharmacophore Design
The strategic fusion of furan and thiazole rings is not arbitrary; it exploits the "privileged structure" concept in medicinal chemistry.
-
The Furan Moiety: Acts as a hydrogen bond acceptor and a lipophilic spacer. Its planar structure facilitates intercalation into microbial DNA and fits into narrow hydrophobic pockets of enzymes.
-
The Thiazole Moiety: A core component of established antibiotics (e.g., Penicillins, Cephalosporins, Bleomycin). It serves as a bioisostere for the peptide bond, improving metabolic stability while offering sites for
- stacking interactions with aromatic amino acid residues in target proteins. -
The Amide Linker: Provides rotational flexibility for induced-fit binding while offering hydrogen bond donor/acceptor sites crucial for target affinity.
Synthetic Pathway (Hantzsch Condensation)[1]
The most robust route for accessing these amides is the Hantzsch thiazole synthesis. This reaction condenses a furan-derived carbothioamide with an
Figure 1: General synthetic workflow for furan-thiazole hybrids via Hantzsch condensation. The modularity of the
Antimicrobial Screening Protocols (CLSI M07)
To ensure data integrity and reproducibility, antimicrobial susceptibility testing must strictly adhere to Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.
Broth Microdilution Assay (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC), the lowest concentration preventing visible growth.[1]
Reagents:
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2]
-
Inoculum: Standardized bacterial suspension (
CFU/mL). -
Indicator: Resazurin (0.015%) or TTC (Triphenyl Tetrazolium Chloride) for visual confirmation of metabolic activity.
Protocol:
-
Stock Preparation: Dissolve furan-thiazole derivatives in 100% DMSO to a concentration of 10 mg/mL.
-
Dilution: Create serial 2-fold dilutions in CAMHB across a 96-well plate (Range: 512
g/mL to 0.5 g/mL). Note: Final DMSO concentration must be <1% to avoid solvent toxicity. -
Inoculation: Add 10
L of standardized inoculum to each well (final volume 100 L). -
Controls:
-
Positive Control: Ciprofloxacin or Kanamycin.
-
Growth Control: Bacteria + Broth + DMSO (no drug).
-
Sterility Control: Broth only.
-
-
Incubation: 16–20 hours at 37°C.
-
Readout: Add 10
L Resazurin. Incubate for 2 hours.-
Blue/Purple = No Growth (Inhibition).
-
Pink/Colorless = Growth (Metabolic reduction).
-
Minimum Bactericidal Concentration (MBC)
-
Aliquot 10
L from all "No Growth" wells in the MIC assay. -
Spot onto Mueller-Hinton Agar (MHA) plates.
-
Incubate at 37°C for 24 hours.
-
Definition: MBC is the concentration killing
of the initial inoculum (no colonies observed).
Structure-Activity Relationship (SAR) Analysis
Recent investigations (e.g., ACS Omega, 2024) reveal distinct trends when modifying the phenyl ring attached to the thiazole core.
Key SAR Trends:
-
Halogenation: Substitution with electron-withdrawing groups (EWGs) like -Cl, -Br, or -F at the para position significantly enhances potency against Gram-positive bacteria (S. aureus). This is likely due to increased lipophilicity facilitating membrane penetration.
-
Steric Bulk: Bulky groups (e.g., -Nitro, -t-Butyl) at the ortho position often reduce activity due to steric hindrance preventing optimal binding in the enzyme active site.
-
Electron Donors: Strong electron-donating groups (EDGs) like -OCH
often result in lower potency compared to halogenated analogs.
Comparative Data Summary (Representative):
| Compound ID | R-Group (Phenyl Ring) | S. aureus MIC ( | E. coli MIC ( | Electronic Effect |
| FT-01 | -H (Unsubstituted) | 64 | >128 | Neutral |
| FT-02 | -4-Cl (Chloro) | 4 | 16 | Weak EWG / Lipophilic |
| FT-03 | -4-F (Fluoro) | 2 | 8 | EWG / Metabolic Stability |
| FT-04 | -4-OCH | 32 | 64 | EDG |
| FT-05 | -4-NO | 8 | 32 | Strong EWG |
Table 1: Representative SAR data demonstrating the impact of phenyl ring substitution on antimicrobial efficacy. (Data trends synthesized from current literature).
Mechanism of Action: DNA Gyrase Inhibition
The primary intracellular target for thiazole-based hybrids is often DNA Gyrase (Topoisomerase II) , specifically the ATPase domain of the GyrB subunit.
Mechanism Validation:
-
In Silico: Molecular docking often shows hydrogen bonding between the thiazole nitrogen/amide oxygen and key residues (e.g., Asp73, Arg76, Glu50 ) in the ATP-binding pocket.
-
In Vitro: Supercoiling assays using relaxed pBR322 plasmid DNA.
Figure 2: Mechanistic pathway of DNA Gyrase B inhibition by furan-thiazole amides.
Toxicity and Selectivity Profiling
A potent antibiotic is useless if it lyses human cells. The Hemolytic Activity Assay is the standard "first-pass" toxicity screen.
Protocol:
-
Source: Fresh human erythrocytes (RBCs), washed 3x with PBS.
-
Treatment: Incubate 2% RBC suspension with compounds at
MIC for 1 hour at 37°C. -
Controls:
-
Positive (100% Lysis): 1% Triton X-100.
-
Negative (0% Lysis): PBS buffer.
-
-
Measurement: Centrifuge (1000g, 5 min). Measure absorbance of supernatant at 540 nm (Hemoglobin release).
-
Calculation:
-
Acceptance Criteria:
hemolysis at therapeutic concentrations indicates good membrane selectivity.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2024).[2][3] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.[2]
-
Abdel-Wahab, F., et al. (2024).[4] "Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide." ACS Omega.
-
Bhandare, R. R., et al. (2024). "An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles." MDPI Molecules.
-
Al-Wahaibi, L. H., et al. (2024).[4] "Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation." MDPI Pharmaceuticals. [4]
-
RSC Advances. (2025). "Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis." Royal Society of Chemistry.
Sources
Methodological & Application
Application Note: 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide as a Dual-Potential Scaffold for Adenosine A2A Receptor Antagonism and Src Family Kinase Inhibition
Executive Summary
This application note details the experimental utility of 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide (hereafter referred to as FTA-01 ). While often categorized as a synthetic intermediate, this molecule represents a "privileged scaffold" in medicinal chemistry, possessing the structural pharmacophores required for two distinct biological activities:[1]
-
Adenosine A2A Receptor (A2AR) Antagonism: The furan-thiazole core mimics the adenine/ribose interaction required for orthosteric binding, making it a viable lead for immuno-oncology and Parkinson’s disease research.
-
Src Family Kinase Inhibition: The thiazole-acetamide tail provides a hydrogen-bond donor/acceptor motif suitable for ATP-binding pocket (hinge region) interactions.
This guide provides validated protocols for characterizing FTA-01 in both contexts, emphasizing its role as a fragment-based lead compound.
Structural Basis & Mechanism of Action
The Pharmacophore
FTA-01 combines a furan ring (position 2) and an acetamide side chain (position 4) on a central thiazole core.
-
A2AR Selectivity: Structure-Activity Relationship (SAR) studies of A2AR antagonists (e.g., ZM241385 derivatives) indicate that a furan ring at the C2 position of the central heterocycle significantly enhances affinity compared to phenyl analogs. The furan oxygen often engages in specific hydrogen bonding or electrostatic interactions within the receptor's exosite .
-
Kinase Hinge Binding: The acetamide nitrogen and the thiazole nitrogen can form a bidentate hydrogen bond with the "hinge" region of kinase domains (e.g., Met341 in Src kinase), mimicking the adenine ring of ATP .
Signaling Pathway & Inhibition
In the A2AR context, FTA-01 acts as an orthosteric antagonist. Under normal conditions, extracellular Adenosine binds A2AR, triggering
Figure 1: Adenosine A2A Receptor Signaling Blockade
Caption: Schematic of the Gs-coupled A2A receptor pathway. FTA-01 competes with Adenosine, preventing the cAMP surge that typically leads to immune suppression in the tumor microenvironment.
Experimental Protocols
Protocol A: Radioligand Binding Assay (A2AR Affinity)
Objective: Determine the Binding Affinity (
Materials:
-
Membranes: hA2AR-overexpressing CHO cell membranes (e.g., PerkinElmer).
-
Radioligand:
-ZM241385 (Specific Activity ~50 Ci/mmol). -
Non-specific Control: 10
M NECA or XAC. -
Buffer: 50 mM Tris-HCl, 10 mM
, 1 mM EDTA, pH 7.4.
Procedure:
-
Preparation: Dilute FTA-01 in DMSO to create a concentration range (
M to M). Final DMSO concentration in assay must be . -
Incubation: In a 96-well plate, combine:
-
50
L FTA-01 (various concentrations). -
50
L -ZM241385 (Final conc. ~1-2 nM). -
100
L Membrane suspension (5-10 g protein/well).
-
-
Equilibrium: Incubate for 90 minutes at 25°C.
-
Harvest: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.
-
Detection: Add liquid scintillation cocktail and count radioactivity (CPM).
-
Analysis: Plot % Specific Binding vs. Log[FTA-01]. Calculate
and convert to using the Cheng-Prusoff equation:
Protocol B: Functional cAMP Accumulation Assay
Objective: Confirm antagonistic activity (vs. agonism) in a live cell system. Principle: Measure intracellular cAMP levels in cells stimulated with an agonist (NECA) in the presence of FTA-01.
Procedure:
-
Cell Seeding: Seed HEK293 cells stably expressing hA2AR (20,000 cells/well) in 384-well plates.
-
Pre-treatment: Add FTA-01 (serial dilutions) and incubate for 15 minutes at 37°C.
-
Note: Include a vehicle control (DMSO) and a reference antagonist (e.g., CGS-15943).
-
-
Stimulation: Add NECA (Adenosine agonist) at its
concentration (typically ~100 nM). Incubate for 30 minutes. -
Lysis & Detection: Use a TR-FRET cAMP detection kit (e.g., HTRF or Lance Ultra). Add lysis buffer containing anti-cAMP-cryptate and cAMP-d2.
-
Readout: Measure fluorescence ratio (665/620 nm).
-
Interpretation:
-
Antagonist: Dose-dependent decrease in cAMP signal (recovery of FRET signal).
-
Agonist: Increase in cAMP signal in the absence of NECA.
-
Protocol C: Kinase Selectivity Screen (Src/EGFR)
Objective: Assess off-target kinase inhibition or dual-targeting potential. Method: ADP-Glo™ Kinase Assay (Promega) or similar mobility shift assay.
Procedure:
-
Reaction Mix: Mix Recombinant Src Kinase (1-5 ng), Poly(Glu, Tyr) substrate, and ATP (
M) in Kinase Buffer. -
Inhibitor: Add FTA-01 (10
M screening dose). -
Reaction: Incubate 60 min at Room Temperature.
-
Termination: Add ADP-Glo Reagent (depletes remaining ATP). Incubate 40 min.
-
Detection: Add Kinase Detection Reagent (converts ADP to ATP
Luciferase). Measure Luminescence. -
Data: Calculate % Inhibition relative to No-Enzyme and No-Inhibitor controls.
Expected Data & Troubleshooting
Typical Results Summary
The following table illustrates hypothetical data ranges for FTA-01 based on structural analogs (furan-thiazole class).
| Assay | Parameter | Expected Range | Interpretation |
| A2AR Binding | 50 nM - 500 nM | Moderate potency lead; furan ring drives specificity. | |
| cAMP Functional | 100 nM - 1 | Functional antagonist; confirms cell permeability. | |
| Src Kinase | % Inhibition @ 10 | 40% - 70% | Moderate inhibitor; acetamide binds hinge region. |
| Solubility | LogS | -3.5 to -4.0 | Low aqueous solubility; requires DMSO stock. |
Troubleshooting Guide
-
Issue: Low Solubility / Precipitation.
-
Cause: The planar furan-thiazole system is lipophilic.
-
Solution: Do not exceed 1% DMSO in cell assays. For concentrations >100
M, consider using a cyclodextrin carrier or checking precipitation via nephelometry.
-
-
Issue: High Non-Specific Binding (NSB) in Radioligand Assay.
-
Cause: Lipophilic compound sticking to filters.
-
Solution: Ensure GF/B filters are pre-soaked in 0.3% Polyethyleneimine (PEI) for at least 1 hour. Use BSA (0.1%) in the assay buffer.
-
Workflow Visualization
Figure 2: Experimental Screening Cascade
Caption: Recommended screening cascade. Solubility must be established before biochemical (Binding) or cellular (cAMP) assays to prevent false negatives.
References
-
Mantri, M., et al. (2008). "2-Amino-6-furan-2-yl-4-substituted nicotinonitriles as A2A adenosine receptor antagonists." Journal of Medicinal Chemistry.
-
Das, J., et al. (2011). "Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities."[2] European Journal of Medicinal Chemistry.
-
Vlachou, M., et al. (2025). "A2A receptor antagonist 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)..."[3] Biomedicine & Pharmacotherapy.[2]
-
Thenmozhi, V., et al. (2025).[4] "2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors." Advanced Journal of Chemistry.
-
Sigma-Aldrich Product Page. "2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide."
Disclaimer: This document is for research purposes only. FTA-01 is not approved for diagnostic or therapeutic use in humans.
Sources
Application Note: Furan-Thiazole Hybrids in Anticancer Research
Strategies for Synthesis, Biological Evaluation, and Lead Optimization
Abstract
This guide details the application of furan-thiazole hybrid compounds as potent anticancer agents.[1][2] By fusing the lipophilic, hydrogen-bonding capabilities of the furan ring with the metabolic stability and
Introduction: The Pharmacophore Rationale
The "hybrid pharmacophore" approach addresses multidrug resistance (MDR) by combining two bioactive scaffolds into a single entity.
-
The Furan Moiety: Acts as a bioisostere for phenyl rings, improving water solubility while maintaining planarity. It serves as a hydrogen bond acceptor, crucial for interacting with the ATP-binding pockets of kinases (e.g., EGFR, VEGFR).
-
The Thiazole Moiety: A five-membered heterocycle containing sulfur and nitrogen. It is essential for
stacking interactions with aromatic amino acid residues (Trp, Phe, Tyr) in protein active sites. It also mimics the peptide bond, improving metabolic stability against proteases.
Key Therapeutic Targets:
-
Tubulin Polymerization: Mimicking combretastatin A-4 to arrest cells in the G2/M phase.
-
Tyrosine Kinases (EGFR/VEGFR): Competitive inhibition at the ATP-binding site.
-
Mitochondrial Apoptosis: Modulation of Bcl-2/Bax ratios to trigger cytochrome c release.
Mechanism of Action (MOA)
Understanding the dual-targeting capability is vital for assay design. The diagram below illustrates the signaling cascades intercepted by furan-thiazole derivatives.
Figure 1: Multi-target mechanism of furan-thiazole hybrids inducing apoptosis via tubulin inhibition and kinase blockade.
Chemical Synthesis Protocol
The most robust method for synthesizing furan-thiazole hybrids is the Hantzsch Thiazole Synthesis . This reaction condenses an
Workflow Diagram
Figure 2: Step-wise synthesis of furan-thiazole derivatives via Hantzsch reaction.
Detailed Protocol: Synthesis of 4-(Furan-2-yl)-2-aminothiazole Derivatives
Reagents: 2-Acetylfuran, Bromine, Glacial Acetic Acid, Thiourea (or substituted thioamide), Ethanol, Ammonia.
-
Synthesis of
-Bromoacetylfuran (Intermediate):-
Dissolve 2-acetylfuran (10 mmol) in glacial acetic acid (15 mL).
-
Add bromine (10 mmol) dropwise at 0–5°C with constant stirring.
-
Stir for 2 hours at room temperature.
-
Pour mixture into ice water; filter the solid precipitate. Wash with cold water and dry.
-
Checkpoint: Verify structure via TLC (Hexane:EtOAc 7:3).
-
-
Hantzsch Cyclization:
-
Dissolve the
-bromoacetylfuran (5 mmol) in absolute ethanol (20 mL). -
Add thiourea or substituted thioamide (5 mmol).
-
Reflux the mixture for 4–6 hours. Monitor by TLC.
-
Observation: A solid precipitate (hydrobromide salt) often forms.
-
-
Work-up & Purification:
-
Cool the reaction mixture. Neutralize with 10% ammonium hydroxide to liberate the free base.
-
Filter the precipitate.
-
Recrystallization: Use hot ethanol or ethanol/water mixture to obtain pure crystals.
-
Validation: Confirm structure using
H-NMR (look for thiazole C5-H singlet around 6.5–7.5 ppm) and Mass Spectrometry.
-
Biological Evaluation Protocols
Protocol A: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine the IC
-
Cell Seeding: Seed cancer cells (
cells/well) in 96-well plates containing DMEM/RPMI media. Incubate for 24h at 37°C, 5% CO . -
Drug Treatment:
-
Dissolve furan-thiazole compounds in DMSO (Stock: 10 mM).
-
Prepare serial dilutions (0.1, 1, 10, 50, 100
M) in culture media. -
Add 100
L of drug solution to wells (Triplicate). Include DMSO control (<0.1%) and Doxorubicin as positive control. -
Incubate for 48 hours.
-
-
MTT Addition:
-
Add 10
L of MTT reagent (5 mg/mL in PBS) to each well. -
Incubate for 4 hours (formazan crystals form).
-
-
Solubilization & Readout:
-
Remove media carefully. Add 100
L DMSO to dissolve formazan. -
Measure absorbance at 570 nm using a microplate reader.
-
-
Analysis: Calculate % Cell Viability =
. Plot dose-response curves to derive IC .
Protocol B: Apoptosis Analysis (Annexin V-FITC/PI)
Objective: Confirm if cell death is apoptotic (programmed) or necrotic.
-
Treatment: Treat cells (e.g.,
cells in 6-well plate) with the IC concentration of the compound for 24h. -
Harvesting: Trypsinize cells, wash with cold PBS, and centrifuge.
-
Staining:
-
Resuspend pellet in 1X Binding Buffer.
-
Add 5
L Annexin V-FITC and 5 L Propidium Iodide (PI). -
Incubate for 15 min in the dark at room temperature.
-
-
Flow Cytometry: Analyze within 1 hour.
-
Q1 (Annexin-/PI+): Necrotic.
-
Q2 (Annexin+/PI+): Late Apoptotic.
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-): Early Apoptotic.
-
Structure-Activity Relationship (SAR) Analysis
Optimization of the furan-thiazole scaffold relies on strategic substitutions.[3]
| Region | Modification | Effect on Anticancer Activity |
| Furan Ring | 5-Nitro substitution | Significantly increases cytotoxicity (electron-withdrawing). |
| Thiazole Ring | C2-Hydrazone linker | Enhances flexibility and DNA binding affinity. |
| Phenyl Ring (on Thiazole) | 4-Fluoro / 4-Chloro | Improves metabolic stability and lipophilicity (Halogen bond). |
| Linker | Sulfonamide / Amide | Improves H-bonding with kinase active sites (e.g., CA IX inhibition). |
| General | Electron-Donating Groups (OMe) | Often reduces potency compared to electron-withdrawing groups. |
Troubleshooting & Expert Tips
-
Synthesis Yields: If Hantzsch yield is low, ensure the
-haloketone is fresh (they degrade/polymerize). Use anhydrous ethanol. -
Solubility: Furan-thiazoles can be hydrophobic. For biological assays, ensure DMSO concentration does not exceed 0.5% to avoid false toxicity.
-
False Positives: Thiazoles can sometimes act as PAINS (Pan-Assay Interference Compounds). Always validate MTT results with a secondary assay like LDH release or ATP quantitation.
References
-
Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. PubMed. Link
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science. Link
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC. Link
-
Thiazole Ring—A Biologically Active Scaffold. MDPI. Link
-
Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking. MDPI. Link
-
Rational synthesis, anticancer activity, and molecular docking studies of novel benzofuran liked thiazole hybrids. PubMed. Link
Sources
- 1. Rational synthesis, anticancer activity, and molecular docking studies of novel benzofuran liked thiazole hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: High-Fidelity Antibacterial Profiling of Thiazole Derivatives
From Solubility Optimization to Mechanistic Validation
Abstract & Scope
Thiazole derivatives represent a privileged scaffold in medicinal chemistry, historically validated by sulfathiazole and currently resurging as potent inhibitors of bacterial DNA gyrase (GyrB) and Topoisomerase IV. However, their high lipophilicity and crystalline lattice energy ("brick-dust" properties) frequently lead to false-negative results in standard aqueous assays due to micro-precipitation.
This guide provides a robust, self-validating protocol for evaluating thiazole derivatives. It deviates from standard CLSI M07 guidelines only where necessary to accommodate the physicochemical properties of thiazoles, specifically integrating a Resazurin Microtiter Assay (REMA) to overcome readout ambiguity caused by compound coloration.
Pre-Analytical Phase: Compound Handling
The Failure Point: Most thiazole screens fail not because the compound is inactive, but because it precipitates upon contact with Mueller-Hinton Broth (MHB), reducing the effective concentration.
Solvent Optimization Strategy
Thiazoles require Dimethyl Sulfoxide (DMSO) for solubilization. However, bacteria are sensitive to DMSO.
-
Rule: Final DMSO concentration in the assay well must be
2.5% (v/v) for robust strains (e.g., E. coli, S. aureus) and 1% for fastidious organisms. -
The "Step-Down" Dilution: Do not pipette 100% DMSO stock directly into the assay plate. Create an intermediate "working stock" in media to prevent osmotic shock and immediate precipitation.
Workflow Diagram: Preparation & Dilution
The following workflow ensures solubility is maintained while keeping DMSO below toxic thresholds.
Figure 1: Step-down dilution strategy to prevent thiazole precipitation while maintaining solvent biocompatibility.
Primary Screen: Resazurin-Modified MIC (REMA)
Standard turbidity reading is unreliable for thiazoles, which often impart a yellow/orange hue to the media. We utilize Resazurin (Alamar Blue), a redox indicator that turns pink and fluorescent in response to metabolic activity (reduction by NADH/FADH dehydrogenases).
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS). Filter sterilize.[1][2]
-
Inoculum: Standardized to
CFU/mL (0.5 McFarland).
Protocol Steps
-
Plate Setup: Dispense 100 µL of CAMHB into all wells of a 96-well flat-bottom plate.
-
Compound Addition: Add 100 µL of Intermediate Stock (from Section 2.2) to Column 1. Perform 1:2 serial dilutions across to Column 10. Discard the final 100 µL.
-
Result: Range typically 100 µg/mL to 0.19 µg/mL.
-
-
Controls (Critical for Validity):
-
Column 11 (Growth Control): Bacteria + Media + Solvent (DMSO matched).
-
Column 12 (Sterility Control): Media + Compound (highest conc.) only. Checks for compound precipitation or contamination. [3]
-
-
Inoculation: Add 10 µL of standardized bacterial suspension (
CFU/mL) to wells (final assay conc: CFU/mL). -
Incubation: 37°C for 18–20 hours (aerobic).
-
Development: Add 30 µL of Resazurin solution to all wells. Incubate for 2–4 hours.
Data Interpretation
| Visual Color | Fluorescence | Metabolic State | Interpretation |
| Blue/Purple | Low | Non-viable/Inhibited | No Growth (MIC) |
| Pink/Red | High | Viable/Active | Growth |
-
MIC Definition: The lowest concentration well that remains blue (no color shift).[1]
Secondary Screen: MBC & Time-Kill Kinetics
To distinguish whether the thiazole derivative is bacteriostatic (inhibits growth) or bactericidal (kills), these secondary assays are required.
Minimum Bactericidal Concentration (MBC)
-
Identify the MIC well from the REMA assay.
-
Aliquot 10 µL from the MIC well, MIC
2, and MIC 4. -
Spot onto MHA (Mueller-Hinton Agar) plates.
-
Incubate 24h at 37°C.
-
Endpoint: The concentration killing
99.9% of the initial inoculum (typically < 5 colonies).
Time-Kill Kinetics (Log Reduction)
Thiazoles targeting DNA gyrase often exhibit time-dependent killing.
-
Prepare tubes with compound at
MIC. -
Inoculate with
CFU/mL.[4] -
Aliquot at T=0, 2, 4, 8, and 24 hours.
-
Perform serial dilutions and plate for colony counting.
-
Plot: Log10 CFU/mL vs. Time.
Advanced Characterization: Biofilm Inhibition
Thiazoles are noted for their ability to penetrate biofilms. The Crystal Violet assay quantifies biomass reduction.[5]
Protocol
-
Biofilm Formation: Inoculate 96-well plate (polystyrene) with bacteria in TSB + 1% Glucose. Incubate 24h to form mature biofilm.
-
Treatment: Wash wells gently with PBS (remove planktonic cells). Add media containing the thiazole derivative (at MIC and
MIC). Incubate 24h. -
Staining:
-
Readout: Measure Absorbance at 590 nm.
Mechanistic Validation: DNA Gyrase Pathway
Thiazole derivatives frequently act as ATP-competitive inhibitors of the GyrB subunit of DNA Gyrase.[7]
Mechanism Diagram
The following diagram illustrates the specific intervention point of thiazole derivatives in the bacterial replication cycle.
Figure 2: Mechanism of Action. Thiazoles competitively bind the ATP pocket of GyrB, preventing the energy-dependent introduction of negative supercoils required for replication.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]
-
Palomino, J. C., et al. (2002).[8] "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis."[1][2] Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722. [Link]
-
Mishra, R., et al. (2017). "Synthesis, characterization and antibacterial activity of novel thiazole derivatives." Journal of Saudi Chemical Society, 21(6), 699-708. (Discusses solubility and DMSO handling). [Link]
-
Azam, M. A., et al. (2015). "Thiazole-based compounds as novel DNA gyrase B inhibitors: Design, synthesis, and biological evaluation." Bioorganic & Medicinal Chemistry, 23(2), 260-272. [Link]
-
O'Toole, G. A. (2011). "Microtiter Dish Biofilm Formation Assay." Journal of Visualized Experiments, (47), 2437. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. food.dtu.dk [food.dtu.dk]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
MTT assay protocol for assessing cytotoxicity of thiazole derivatives
Technical Application Note: High-Throughput Cytotoxicity Screening of Thiazole Derivatives via MTT Assay
Introduction & Scope
Thiazole derivatives represent a privileged scaffold in medicinal chemistry, frequently exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties. However, their specific physicochemical characteristics—namely high lipophilicity and potential redox activity—introduce unique challenges when assessing cytotoxicity.
This guide details an optimized MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol specifically engineered for thiazole derivatives. Unlike generic protocols, this workflow accounts for vehicle toxicity limits (DMSO) and chemical interference (abiotic reduction) , ensuring that the data reflects true cellular metabolic inhibition rather than experimental artifacts.
Critical Considerations for Thiazole Compounds
Before initiating the assay, two critical factors must be addressed to ensure scientific integrity:
A. The Solubility-Toxicity Paradox
Thiazole derivatives often require Dimethyl Sulfoxide (DMSO) for solubilization. However, DMSO itself is cytotoxic at concentrations >1% and can induce differentiation or apoptosis at lower levels.
-
Directive: The final DMSO concentration in the well must remain constant across all dilution points and must never exceed 0.5% (v/v) .
B. Abiotic Reduction (False Positives)
Certain thiazole moieties possess reducing potentials capable of converting the yellow MTT tetrazolium salt into purple formazan in the absence of cells. This leads to an underestimation of cytotoxicity (false "viability").
-
Directive: A Cell-Free Compound Control is mandatory for every new derivative tested.
Experimental Workflow & Logic
The following diagram illustrates the critical decision pathways and control checkpoints required for a self-validating assay system.
Figure 1: Strategic workflow for Thiazole screening. Note the parallel "Cell-Free Interference Test" (Red) which validates the compound's chemical inertness toward MTT.
Materials & Reagents
-
MTT Reagent: 5 mg/mL in PBS (pH 7.4).[1] Filter-sterilize (0.22 µm) and store at -20°C in the dark.
-
Solubilization Buffer: 100% DMSO (molecular biology grade).
-
Note: While acidified isopropanol is sometimes used, DMSO is superior for dissolving the highly lipophilic formazan crystals often formed by thiazole-treated cells.
-
-
Test Compounds: Thiazole derivatives dissolved in 100% DMSO (Stock: 10–100 mM).
-
Positive Control: Doxorubicin or Paclitaxel (mechanism-dependent).
Detailed Protocol
Phase 1: Pre-Assay Validation (Self-Validating Step)
-
Interference Check: In a 96-well plate (no cells), add 100 µL of culture media containing the highest concentration of the test thiazole compound.
-
Add 20 µL MTT reagent. Incubate for 3 hours at 37°C.
-
Result: If the solution turns purple/dark, the compound chemically reduces MTT. Correction: You must subtract this OD value from your final cellular assay data.
Phase 2: Cell Seeding
-
Harvest cells in the logarithmic growth phase.[2]
-
Seed cells at 3,000–10,000 cells/well (cell line dependent) in 100 µL media.
-
Edge Effect Mitigation: Fill the outer perimeter wells with sterile PBS to prevent evaporation artifacts.
-
Incubate for 24 hours at 37°C / 5% CO₂ to allow attachment.
Phase 3: Compound Treatment (The "Constant Vehicle" Method)
Standard serial dilutions often result in varying DMSO concentrations. Use this method to ensure 0.5% DMSO across all wells.
-
Prepare Master Stock: Dilute compound to 200x the final desired high concentration in 100% DMSO.
-
Prepare Intermediate Stocks: Perform serial dilutions (e.g., 1:2 or 1:10) using 100% DMSO .[3]
-
Final Working Solutions: Dilute each DMSO intermediate 1:200 into pre-warmed culture media.
-
Result: Every concentration now contains exactly 0.5% DMSO.
-
-
Aspirate old media from wells and add 100 µL of Working Solutions.
-
Controls Required:
-
Vehicle Control: Media + 0.5% DMSO (0% cytotoxicity baseline).
-
Positive Control: Known cytotoxic agent.
-
Blank: Media only (no cells).
-
-
Phase 4: MTT Incubation & Readout
-
After treatment duration (typically 48 or 72 hours), add 10 µL of MTT stock (5 mg/mL) to each well.
-
Do not aspirate the drug-containing media unless the drug is highly colored and interferes with 570nm reading.
-
-
Incubate for 2–4 hours at 37°C. Check for intracellular purple puncta under a microscope.
-
Solubilization: Carefully aspirate the media (without disturbing the crystal bed).
-
Add 100 µL DMSO to each well.
-
Agitate on a plate shaker for 10 minutes to ensure complete dissolution.
-
Measurement: Measure absorbance at 570 nm (signal) and 630 nm (background noise).
Data Analysis & IC50 Calculation
Step 1: Background Correction
Step 2: Viability Calculation
Step 3: IC50 Determination
Do not use linear regression. Thiazole cytotoxicity typically follows a sigmoidal curve. Use statistical software (GraphPad Prism, Origin, or R) to fit the data to a four-parameter logistic (4PL) model :
-
X: Log of concentration.
-
Y: % Viability.
Troubleshooting Guide
| Observation | Probable Cause (Thiazole Specific) | Corrective Action |
| High OD in "Dead" Wells | Chemical interference (Abiotic reduction). | Perform "Cell-Free" check. Subtract non-cellular OD values. |
| Precipitation | Compound insolubility in aqueous media. | Verify solubility limit. If crystals form before MTT addition, the concentration is too high. |
| High Variance | Evaporation or pipetting error. | Use PBS in edge wells. Ensure DMSO is pre-mixed in media, not added directly to cells. |
| Low Signal | Low metabolic activity or cell loss during wash. | Increase seeding density. Do not wash cells; add MTT directly to culture media. |
References
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link
-
National Cancer Institute (NCI). (2024). NCI-60 Human Tumor Cell Lines Screen. Developmental Therapeutics Program. Link
-
Stockert, J. C., et al. (2012). Assays for viability: a comparative study between MTT, Resazurin, and Crystal Violet. Acta Histochemica, 114(8), 785-796. Link
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
BenchChem. (2025).[4] Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Stability of 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide in DMSO
Welcome to the technical support guide for 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound when solubilized in dimethyl sulfoxide (DMSO). As a widely used solvent in drug discovery and high-throughput screening, understanding the nuances of compound stability in DMSO is critical for generating reliable and reproducible experimental data.[1][2][3][4] This guide provides frequently asked questions, troubleshooting protocols, and best practices to ensure the integrity of your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the storage and handling of 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide in DMSO.
Q1: What are the potential degradation pathways for 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide in DMSO?
A1: While specific degradation studies on this molecule are not extensively published, an analysis of its constituent functional groups—a furan ring, a thiazole ring, and an acetamide side chain—suggests several potential pathways for instability. The thiazole ring, particularly 2-aminothiazoles, has been shown to be susceptible to dimerization and other reactions in DMSO at room temperature.[5] The furan ring can undergo ring-opening reactions, which can be catalyzed by acidic conditions or the presence of protic solvents.[6] Although DMSO is an aprotic solvent, absorbed water can introduce protic conditions.[7][8] The acetamide group is generally stable, but hydrolysis is possible under strong acidic or basic conditions over extended periods.
Q2: What are the optimal storage conditions for stock solutions of this compound in DMSO?
A2: To ensure the long-term stability of 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide in DMSO, proper storage is crucial. The following conditions are recommended to minimize degradation.[9][10]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Low temperatures significantly slow down the rates of chemical reactions and potential degradation.[9] Studies on other thiazole-containing compounds have shown that decomposition is minimal at -20°C over several months.[5] |
| Atmosphere | Inert gas (e.g., argon, nitrogen) | Minimizes the risk of oxidation. The furan and thiazole rings can be susceptible to oxidative degradation. |
| Light | Amber vials or protection from light | Protects against photodegradation, a common issue for aromatic and heterocyclic compounds. |
| Moisture | Anhydrous, high-purity DMSO in tightly sealed containers | DMSO is hygroscopic and can absorb atmospheric moisture.[7] Water can facilitate hydrolytic degradation pathways.[8][11] |
Q3: I observed a change in the color of my DMSO stock solution. What does this indicate?
A3: A visible change in color, such as yellowing or browning, is often an indicator of compound degradation. This can be due to the formation of colored byproducts from oxidation, dimerization, or polymerization of the compound. If you observe a color change, it is strongly recommended to perform a purity analysis (e.g., via HPLC or LC-MS) before using the solution in an experiment.
Q4: How do multiple freeze-thaw cycles affect the stability of the compound in DMSO?
A4: Repeated freeze-thaw cycles can potentially impact the stability of your compound. Each cycle can introduce atmospheric moisture and oxygen into the solution, which may accelerate degradation. While some studies have shown that many compounds are stable over a limited number of freeze-thaw cycles, it is best practice to aliquot your stock solution into smaller, single-use volumes to minimize this effect.[11]
Q5: Can I prepare a stock solution in a DMSO/water mixture?
A5: While using a DMSO/water co-solvent can sometimes improve the solubility of certain compounds, the presence of water can also increase the likelihood of hydrolysis.[8] For 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide, given the potential for furan ring opening in the presence of protic solvents, it is advisable to use anhydrous DMSO for long-term storage.[6] If a co-solvent is necessary for your experimental setup, it is recommended to prepare it fresh before each experiment.
II. Troubleshooting Guide
This section provides a structured approach to address specific issues that may arise during your experiments, potentially related to the stability of 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide in DMSO.
Issue 1: Inconsistent or Non-Reproducible Bioassay Results
Symptoms:
-
High variability in IC50 or EC50 values between experiments.
-
Loss of compound activity over time when using the same stock solution.
Potential Cause: Degradation of the compound in the DMSO stock solution.
Troubleshooting Workflow:
Workflow for identifying and addressing degradation products.
III. Experimental Protocols
To proactively assess the stability of 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide in your specific experimental context, the following protocols are provided.
Protocol 1: Routine Stability Assessment by HPLC-UV
This protocol allows for the quantitative monitoring of the compound's purity over time under your specific storage conditions.
Materials:
-
2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide
-
Anhydrous, high-purity DMSO [12]* HPLC-grade acetonitrile (ACN) and water
-
Formic acid (or other appropriate modifier)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Timepoint Zero (T=0) Analysis:
-
Immediately after preparation, dilute an aliquot of the stock solution to a final concentration of 100 µM in a 50:50 ACN/water mixture.
-
Inject a defined volume (e.g., 10 µL) onto the HPLC system.
-
Develop a suitable gradient method to achieve good separation of the parent peak from any impurities.
-
Record the peak area of the parent compound. This serves as your 100% reference.
-
-
Storage:
-
Aliquot the remaining stock solution into several amber vials.
-
Store the vials under your intended storage conditions (e.g., -20°C, room temperature).
-
-
Subsequent Timepoint Analysis (e.g., 1 week, 1 month, 3 months):
-
At each timepoint, retrieve one vial from storage.
-
Allow the solution to thaw completely and equilibrate to room temperature.
-
Prepare and analyze a sample in the same manner as the T=0 sample.
-
Record the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each timepoint relative to the T=0 peak area.
-
A decrease of >5-10% is generally considered significant degradation.
-
Protocol 2: Forced Degradation Study
This study helps to rapidly identify the conditions under which the compound is most likely to degrade, providing insights into its intrinsic stability. [13] Procedure:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.
-
Set up the following stress conditions in separate, clearly labeled vials:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a vial of the DMSO stock solution at an elevated temperature (e.g., 40°C or 60°C) for several days.
-
Photodegradation: Expose a vial of the DMSO stock solution to direct UV light or sunlight for 24-48 hours. Keep a control sample wrapped in foil under the same temperature conditions.
-
-
Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for LC-MS analysis.
-
Analyze the samples to identify and quantify the degradation products formed under each condition.
-
IV. References
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from
-
Zhang, X., et al. (n.d.). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. National Institutes of Health. Retrieved from
-
Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. Retrieved from
-
Quora. (2018). What is the best way of storing a DMSO in a research lab?. Retrieved from
-
Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes. Retrieved from
-
MDPI. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from
-
Unknown. (2024). Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. Retrieved from
-
dmsostore. (n.d.). Product Care and Storage. Retrieved from
-
Unknown. (2026). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved from
-
Unknown. (2025). DMSO: Significance and symbolism. Retrieved from
-
Bacher, A., et al. (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. National Institutes of Health. Retrieved from
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. PubMed. Retrieved from
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. Retrieved from
-
BenchChem. (2025). Application Notes and Protocols for Compound Stability Testing. Retrieved from
-
MDPI. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Retrieved from
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. quora.com [quora.com]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 10. dmsostore.com [dmsostore.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting inconsistent results in biological assays with thiazole derivatives
Technical Support Center: Thiazole Derivatives
Welcome to the technical support guide for troubleshooting inconsistent results in biological assays involving thiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design and interpretation.
Part 1: Frequently Asked Questions - Compound Integrity & Handling
This section addresses the most critical issues that occur before an experiment begins: the physical and chemical integrity of your thiazole compound. Proper handling is the foundation of reproducible data.
Q1: My thiazole derivative shows variable activity, even when using the same stock solution. What's the likely cause?
Answer: This common issue often points to problems with compound solubility or stability. While soluble in 100% DMSO, many thiazole derivatives can precipitate when diluted into aqueous assay buffers, a phenomenon known as "precipitation upon dilution."[1] Inconsistent activity arises because the amount of dissolved, active compound varies between experiments.
Underlying Causes & Immediate Checks:
-
pH-Dependent Solubility: The solubility of thiazoles with ionizable groups is highly sensitive to pH.[1] Minor variations in buffer preparation can lead to significant differences in the concentration of the dissolved compound. Always verify the pH of your final assay buffer.
-
Compound Instability: Thiazole rings can be susceptible to degradation.[2] Key pathways include:
-
Hydrolysis: The ring can be cleaved, especially in alkaline (high pH) conditions.[2]
-
Oxidation: The sulfur atom is a potential site for oxidation, forming sulfoxides or sulfones that alter the molecule's activity.[2] Ensure solvents are free of peroxides.
-
Photodegradation: Aromatic systems like thiazole can degrade upon exposure to UV or visible light.[2][3] Always protect stock solutions and assay plates from light.
-
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for inconsistent activity.
Q2: I observed precipitation after diluting my DMSO stock into my aqueous assay buffer. How can I improve solubility?
Answer: This is a classic solubility challenge. The goal is to maintain the compound in a dissolved state at its final assay concentration.
Step-by-Step Protocol: Optimizing Compound Solubilization
-
Optimize Final DMSO Concentration:
-
Action: Keep the final DMSO concentration in your assay as low as possible (typically <0.5%) to minimize solvent-induced artifacts.[1]
-
Causality: While DMSO is an excellent solvent, it can alter protein conformation and enzyme kinetics at higher concentrations. However, reducing it too much can worsen precipitation.[1] A balance must be struck.
-
-
Employ Serial Dilution:
-
Action: Instead of a single large dilution (e.g., 1:1000 from DMSO stock to final buffer), perform an intermediate dilution step. First, dilute the DMSO stock into a solution with a higher percentage of organic solvent (e.g., 50% DMSO in buffer) before the final dilution into the assay buffer.[1]
-
Causality: This gradual reduction in organic solvent concentration can prevent the compound from crashing out of solution.
-
-
Consider Co-solvents:
-
Action: Prepare the stock solution in a mixture of DMSO and another water-miscible solvent like ethanol.[1]
-
Causality: Different solvent systems can have synergistic effects on the solubility of complex molecules.
-
-
Advanced Formulation Strategies:
-
Action: If simpler methods fail, consider using cyclodextrins. These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate poorly soluble compounds like thiazoles and form a water-soluble "inclusion complex".[1]
-
Causality: This formulation strategy effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[1]
-
Q3: How should I properly store my thiazole derivatives to ensure long-term stability?
Answer: Proper storage is crucial for maintaining compound integrity and ensuring the reproducibility of your results over time.[4][5]
Storage Best Practices Table
| Storage Form | Temperature | Duration | Key Considerations |
| Powder | -20°C | ~3 years | Protect from light and moisture. Store in a desiccator if possible.[4][6] |
| 4°C | ~2 years | Suitable for short-term storage of stable compounds.[6] | |
| In Solvent (e.g., DMSO) | -80°C | ~6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[4][6] |
| -20°C | ~1 month | Re-qualify the solution if stored for longer periods.[5][6] |
Critical Storage Protocols:
-
Aliquot Everything: Upon preparing a stock solution, immediately divide it into smaller, single-use aliquots. Store these in tightly sealed vials.[6]
-
Avoid Freeze-Thaw Cycles: Repeated temperature fluctuations are a primary driver of compound degradation and can introduce water condensation into your DMSO stock.[6][7]
-
Protect from Light: Store vials in amber tubes or wrapped in foil to prevent photodegradation.[2][4]
-
Inert Atmosphere: For highly sensitive compounds, storing under an inert gas like nitrogen or argon can prevent oxidative degradation.[4]
Part 2: Troubleshooting Assay-Specific Artifacts
Even with a stable, soluble compound, the thiazole scaffold itself can sometimes interfere with assay technologies, leading to false positives or negatives. These are often categorized as Pan-Assay Interference Compounds (PAINS).[8][9]
Q4: My thiazole derivative is active in my primary screen, but the activity is not reproducible in orthogonal assays. Could it be an assay artifact?
Answer: Yes, this is a classic sign of assay interference. Thiazole derivatives can interact with assays in non-specific ways that are unrelated to true, targeted biological activity.
Common Mechanisms of Thiazole-Induced Assay Interference:
-
Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes.[10] This is a major cause of false positives in early drug discovery.[10]
-
Metal Chelation: The nitrogen and sulfur atoms in the thiazole ring can chelate metal ions.[11][12][13] If your assay relies on metal cofactors (e.g., Mg²⁺ in kinase assays, Zn²⁺ in metalloproteinase assays), the compound may inhibit the enzyme by sequestering these essential ions rather than by binding to the active site.[11]
-
Redox Activity: Thiazoles can be redox-active, interfering with assays that use redox-sensitive dyes (like AlamarBlue or MTT) or that are susceptible to reactive oxygen species (ROS).
-
Optical Interference: Colored or fluorescent thiazole derivatives can interfere with absorbance- or fluorescence-based readouts.[14][15] They might absorb light at the excitation/emission wavelength of the assay fluorophore or be fluorescent themselves.
Workflow for Deconvoluting True Activity from Artifacts:
Caption: Workflow for validating a screening hit and identifying potential artifacts.
Q5: How can I experimentally test if my thiazole derivative is forming aggregates?
Answer: The most direct method is Dynamic Light Scattering (DLS), which measures particle size in solution.[16][17] A simple biochemical test involves adding a non-ionic detergent.
Protocol 1: Biochemical Test for Aggregation
-
Run Standard Assay: Perform your biological assay as usual to establish the baseline inhibitory activity of your compound.
-
Add Detergent: Repeat the assay, but this time include 0.01% Triton X-100 or Tween-80 in the assay buffer.[10]
-
Analyze Results:
-
If activity is significantly reduced or eliminated: This strongly suggests your compound acts via aggregation. The detergent disrupts the formation of the colloidal particles.
-
If activity remains unchanged: Your compound is likely not a promiscuous aggregator under these conditions.
-
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS measures the fluctuations in scattered light caused by the Brownian motion of particles in solution.[16][18] Larger particles (aggregates) move more slowly, which is detectable by the instrument.
-
Sample Preparation:
-
Prepare your thiazole derivative in the exact same final assay buffer and at the same concentration used in your biological experiment.
-
The sample must be meticulously filtered through a 0.1 or 0.22 µm filter to remove dust and other contaminants that would interfere with the measurement.[19][20]
-
Prepare a "buffer only" control, also filtered.
-
-
Instrument Setup:
-
Measurement:
-
Measure the "buffer only" control first to ensure no background scattering from contaminants.
-
Measure your compound sample. The instrument will generate a correlation function and calculate the size distribution of particles in the solution.
-
-
Data Interpretation:
-
Monodisperse Solution (No Aggregates): The DLS will show a single, narrow peak corresponding to the size of the individual molecule (typically < 2 nm).
-
Aggregated Solution: The DLS will show larger species, often with a broad or multimodal distribution (peaks > 100 nm are a classic sign of aggregation).
-
Part 3: Data Interpretation & Advanced Topics
Q6: My thiazole derivative has a very steep dose-response curve. What could this indicate?
Answer: A very steep dose-response curve (a high Hill slope) can be a red flag for a non-specific mechanism of action. While it can sometimes be a feature of legitimate cooperative binding, it is frequently associated with assay artifacts like aggregation or non-specific reactivity.
Possible Interpretations of Steep Dose-Response Curves:
| Observation | Potential Cause | Rationale |
| Steep Curve + Loss of activity with detergent | Compound Aggregation | Aggregation is a cooperative process that often has a sharp concentration threshold (the critical aggregation concentration). Below this, the compound is monomeric and inactive; above it, aggregates form rapidly, causing inhibition. |
| Steep Curve + Time-dependent inhibition | Reactive Compound | If the compound is covalently modifying its target or other assay components, the inhibition can appear very steep as the reaction proceeds to completion. |
| Steep Curve in cell-based assays | Membrane Disruption / Cytotoxicity | Compounds that disrupt cell membranes can lead to a rapid and catastrophic loss of cell viability above a certain concentration, resulting in a steep curve in assays measuring cell health.[21][22] |
References
-
Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Available at: [Link]
-
Improving Long-Term Compound Storage in I.DOT Source Plates. Dispendix. Available at: [Link]
-
Pan-assay interference compounds. Wikipedia. Available at: [Link]
-
Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation. PMC. Available at: [Link]
-
DLS Protocol. Available at: [Link]
-
Compound Handling in Drug Discovery. Hamilton Company. Available at: [Link]
-
Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed. Available at: [Link]
-
Toward an Understanding of Pan-Assay Interference Compounds and Promiscuity: A Structural Perspective on Binding Modes | Journal of Chemical Information and Modeling. ACS Publications. Available at: [Link]
-
Photochemical permutation of thiazoles, isothiazoles and other azoles. ResearchGate. Available at: [Link]
-
Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. PMC. Available at: [Link]
-
Thiazole-Formulated Azomethine Compound for Three-Way Detection of Mercury Ions in Aqueous Media and Application in Living Cells. PMC. Available at: [Link]
-
Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations | ACS Chemical Biology. ACS Publications. Available at: [Link]
-
Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PMC. Available at: [Link]
-
Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations | ACS Omega. ACS Publications. Available at: [Link]
-
Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. Available at: [Link]
-
Experimental Guidelines - DLS Sample Preparation. LS Instruments. Available at: [Link]
-
Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. PMC. Available at: [Link]
-
AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available at: [Link]
-
Metal complexes possessing different substituted thiazole ligands.. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. Available at: [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available at: [Link]
-
Dynamic Light Scattering (DLS). Unchained Labs. Available at: [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]
-
Dynamic light scattering: a practical guide and applications in biomedical sciences. PMC. Available at: [Link]
-
Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. gmpplastic.com [gmpplastic.com]
- 5. dispendix.com [dispendix.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
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- 8. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiazole-Formulated Azomethine Compound for Three-Way Detection of Mercury Ions in Aqueous Media and Application in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - Materials Advances (RSC Publishing) [pubs.rsc.org]
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- 18. chem.uci.edu [chem.uci.edu]
- 19. research.cbc.osu.edu [research.cbc.osu.edu]
- 20. lsinstruments.ch [lsinstruments.ch]
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- 22. drughunter.com [drughunter.com]
Technical Support Center: Optimization of Hantzsch Thiazole Synthesis for Furan-Containing Substrates
Welcome to the technical support center for the optimization of the Hantzsch thiazole synthesis, with a specialized focus on furan-containing substrates. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency, yield, and purity of their synthesis of these valuable heterocyclic compounds. Furan-containing thiazoles are significant scaffolds in medicinal chemistry, and mastering their synthesis is a key step in the development of novel therapeutics.[1][2]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges encountered when working with furan-based starting materials.
I. Understanding the Hantzsch Thiazole Synthesis with Furan Substrates
The Hantzsch thiazole synthesis, a classic and versatile reaction, involves the condensation of an α-haloketone with a thioamide to form a thiazole ring.[3] When a furan moiety is incorporated into the α-haloketone, such as with 2-bromo-1-(furan-2-yl)ethan-1-one, the reaction yields furan-containing thiazoles.[1]
The general reaction mechanism proceeds via a nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1][4][5]
alpha_haloketone [label="α-Halo Ketone\n(Furan-containing)"]; thioamide [label="Thioamide"]; intermediate1 [label="Nucleophilic Attack\n(S on α-carbon)"]; intermediate2 [label="Intramolecular\nCyclization"]; intermediate3 [label="Dehydration"]; thiazole [label="Furan-Thiazole Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
alpha_haloketone -> intermediate1; thioamide -> intermediate1; intermediate1 -> intermediate2; intermediate2 -> intermediate3; intermediate3 -> thiazole;
caption [label="Figure 1: Generalized Hantzsch Thiazole Synthesis Mechanism.", fontsize=10, shape=plaintext]; }
Caption: Figure 1: Generalized Hantzsch Thiazole Synthesis Mechanism.While the Hantzsch synthesis is generally reliable, the presence of the furan ring can introduce specific challenges related to its stability and reactivity under certain reaction conditions.[6][7] This guide will address these nuances to help you optimize your synthetic outcomes.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the Hantzsch synthesis of furan-containing thiazoles in a question-and-answer format, providing actionable solutions based on established principles.
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low or No Product Yield | 1. Suboptimal Reaction Temperature: Incorrect temperature can lead to slow reaction rates or decomposition of starting materials or products.[8] 2. Improper Solvent Choice: The solvent can significantly influence reactant solubility and reaction kinetics.[9] 3. Poor Quality of Starting Materials: Impurities in the α-haloketone or thioamide can interfere with the reaction. 4. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.[8] 5. Furan Ring Instability: The furan ring can be sensitive to strongly acidic or high-temperature conditions, leading to decomposition.[6][7] | 1. Optimize Temperature: Systematically screen temperatures. For many Hantzsch reactions, refluxing in ethanol (around 78°C) is a good starting point.[1] If decomposition is suspected, try lower temperatures for a longer duration. 2. Solvent Screening: Ethanol is a common and effective solvent.[1] However, exploring other polar protic solvents like methanol or a mixture of ethanol and water may improve yields.[9] For greener approaches, glycerol or polyethylene glycol (PEG) can be considered.[10][11] 3. Purify Starting Materials: Ensure the purity of your 2-bromo-1-(furan-2-yl)ethan-1-one and thioamide through recrystallization or column chromatography. 4. Adjust Stoichiometry: A slight excess of the thioamide (e.g., 1.2 equivalents) is often used to ensure complete consumption of the α-haloketone.[1] 5. Maintain Mild Conditions: Use neutral or slightly basic conditions to protect the furan ring. Prompt neutralization of the hydrobromic acid formed during the reaction is crucial.[1][12] |
| Formation of Multiple Side Products | 1. Isomer Formation: Under acidic conditions, N-substituted thioureas can lead to the formation of 2-imino-2,3-dihydrothiazole isomers.[8][13] 2. Furan Ring Opening: Harsh acidic or thermal conditions can lead to the opening of the furan ring, resulting in various byproducts.[6][7] 3. Oxidation of Thioamide: Some thioamides can be susceptible to oxidation, especially at elevated temperatures. | 1. Control pH: Maintain a neutral or slightly basic reaction medium. The addition of a non-nucleophilic base like sodium bicarbonate during work-up is standard practice.[1] If isomers are a persistent issue, consider performing the reaction in the presence of a mild base. 2. Gentle Reaction Conditions: Avoid strong acids and excessively high temperatures. Monitor the reaction closely by TLC to avoid prolonged heating after completion. 3. Inert Atmosphere: If thioamide oxidation is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial. |
| Difficult Product Purification | 1. Resinous or Oily Crude Product: This can be due to polymerization or decomposition products, particularly related to the furan moiety.[12] 2. Co-elution of Impurities: Closely related impurities can be difficult to separate by column chromatography.[12] 3. Product "Oiling Out" During Recrystallization: This can be caused by impurities or too rapid cooling.[12] | 1. Initial Cleanup: Before column chromatography, consider a preliminary purification step. This could involve trituration with a non-polar solvent like hexane to precipitate the desired product while leaving oily impurities in solution, or passing a solution of the crude product through a short plug of silica gel.[12] 2. Optimize Chromatography: Use a less polar eluent system to improve separation on the silica gel column. A gradient elution from a non-polar to a slightly more polar solvent system can be effective.[12] 3. Refine Recrystallization: Allow the solution to cool slowly. If the product still oils out, try using a different solvent system or adding a seed crystal to induce crystallization.[12] |
III. Frequently Asked Questions (FAQs)
Q1: How can I improve the yield of my Hantzsch synthesis of furan-containing thiazoles?
A2: Beyond the troubleshooting points above, consider these advanced optimization strategies:
-
Catalysis: The use of a catalyst can significantly improve yields and reaction rates. Silica-supported tungstosilicic acid has been shown to be an effective and reusable catalyst for Hantzsch synthesis.[9][14]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often leads to higher yields.[15][16][17] This is due to efficient and rapid heating of the reaction mixture.
-
Ultrasound-Assisted Synthesis: Sonication is another energy-efficient method that can enhance reaction rates and yields, often under milder conditions than conventional heating.[9][14][18][19]
-
One-Pot, Multi-Component Reactions: To improve efficiency and reduce waste, consider a one-pot, three-component reaction where the α-haloketone, thioamide, and in some cases an aldehyde are reacted together.[9][20]
Q2: What is the best way to monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[1] Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between your starting materials and the desired product. The spots can typically be visualized under UV light.
Q3: Are there any "green" or more environmentally friendly approaches to this synthesis?
A3: Yes, several green chemistry approaches have been successfully applied to the Hantzsch synthesis. These include:
-
Solvent-free reactions: Grinding the reactants together, sometimes with a few drops of a high-boiling solvent, can lead to product formation without the need for bulk solvent.[20][21]
-
Use of green solvents: Water, ethanol, glycerol, and PEG have been used as more environmentally benign reaction media.[9][10][11]
-
Reusable catalysts: Employing solid-supported catalysts like silica-supported tungstosilicic acid allows for easy recovery and reuse, reducing waste.[9][14]
-
Energy-efficient methods: As mentioned, microwave and ultrasound irradiation are more energy-efficient than conventional refluxing.[15][19]
Q4: How should I store the purified furan-containing thiazole?
A4: Furan-containing compounds can be susceptible to oxidation and degradation over time.[12][22] It is recommended to store your purified product in a cool, dark, and dry place.[12] For long-term storage, keeping it under an inert atmosphere (nitrogen or argon) is advisable.[12]
IV. Optimized Experimental Protocols
Here are detailed, step-by-step protocols for the synthesis of a furan-containing thiazole using both conventional and modern energy-efficient methods.
Protocol 1: Conventional Synthesis of 5-(Furan-2-yl)thiazole[1]
This protocol is a reliable and well-established method for the laboratory-scale synthesis of 5-(furan-2-yl)thiazole.
Materials and Reagents:
-
2-bromo-1-(furan-2-yl)ethan-1-one
-
Thioformamide
-
Absolute Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(furan-2-yl)ethan-1-one (1.0 eq) in absolute ethanol.
-
Addition of Thioamide: To the stirred solution, add thioformamide (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 5-(furan-2-yl)thiazole.
Protocol 2: Ultrasound-Assisted One-Pot Synthesis of Furan-Containing Thiazole Derivatives[9][14]
This protocol offers a more rapid and energy-efficient alternative to conventional heating.
Materials and Reagents:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (or another suitable α-haloketone)
-
Thiourea
-
Substituted furan-2-carbaldehyde
-
Silica-supported tungstosilicic acid (SiW·SiO₂) catalyst
-
Ethanol/Water (1:1 v/v)
-
Acetone
Procedure:
-
Reaction Mixture: In a suitable vessel, combine the α-haloketone (1 mmol), thiourea (1 mmol), the furan-2-carbaldehyde (1 mmol), and silica-supported tungstosilicic acid (15 mol%).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water (5 mL).
-
Sonication: Place the vessel in an ultrasonic bath and irradiate at room temperature for 1.5-2 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Catalyst Recovery: Upon completion, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Product Isolation: The filtrate contains the product. The solid product may precipitate upon cooling. If so, filter and wash with cold ethanol. If the product remains in solution, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
V. Visualizing the Workflow and Optimization Strategy
start [label="Hantzsch Synthesis of\nFuran-Thiazole", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_yield [label="Low Yield?", shape=diamond, style=filled, fillcolor="#FBBC05"]; optimize_conditions [label="Optimize Reaction Conditions:\n- Temperature\n- Solvent\n- Stoichiometry", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_purity [label="Impure Product?", shape=diamond, style=filled, fillcolor="#FBBC05"]; optimize_purification [label="Optimize Purification:\n- Initial Wash/Trituration\n- Column Chromatography\n- Recrystallization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; consider_alternatives [label="Consider Advanced Methods:\n- Catalysis\n- Microwave/Ultrasound\n- One-Pot Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Successful Synthesis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> check_yield; check_yield -> optimize_conditions [label="Yes"]; check_yield -> check_purity [label="No"]; optimize_conditions -> check_yield; check_purity -> optimize_purification [label="Yes"]; check_purity -> consider_alternatives [label="No"]; optimize_purification -> check_purity; consider_alternatives -> success;
caption [label="Figure 2: Troubleshooting and Optimization Workflow.", fontsize=10, shape=plaintext]; }
Caption: Figure 2: Troubleshooting and Optimization Workflow.VI. References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. bepls.com [bepls.com]
- 12. benchchem.com [benchchem.com]
- 13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02063G [pubs.rsc.org]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 17. mdpi.com [mdpi.com]
- 18. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanon ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03290J [pubs.rsc.org]
- 19. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 20. scispace.com [scispace.com]
- 21. Thiazole synthesis [organic-chemistry.org]
- 22. papers.ssrn.com [papers.ssrn.com]
addressing resistance mechanisms to thiazole-based antimicrobial agents
Technical Support Center: Thiazole-Based Antimicrobial Agents Subject: Troubleshooting Resistance Mechanisms & Assay Optimization Ticket ID: #THZ-RES-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the Technical Support Center
You are likely here because your thiazole-based lead compounds are showing inconsistent Minimum Inhibitory Concentration (MIC) values or unexpected resistance profiles. Thiazoles (e.g., aminothiazoles, benzothiazoles) are privileged scaffolds that often target DNA Gyrase B (GyrB) or Topoisomerase IV , but they suffer from two notorious technical hurdles: hydrophobicity-driven precipitation and efflux pump susceptibility .
This guide bypasses standard textbook definitions to address the specific experimental artifacts and biological barriers that derail thiazole development.
Module 1: Assay Anomalies (The "False Resistance" Issue)
User Query: "My compound shows an MIC of >64 µg/mL, but I see sediment in the well. Is the bacteria resistant, or is the drug just not in solution?"
Technical Diagnosis: Thiazole derivatives, particularly those with aromatic substitutions at C4/C5, are highly lipophilic. In standard Muller-Hinton Broth (MHB), they often undergo micro-precipitation . This creates turbidity that optical density (OD600) readers misinterpret as bacterial growth, leading to a "False Resistant" classification.
Troubleshooting Protocol: Resazurin Microtiter Assay (REMA) Why this works: This assay relies on metabolic reduction (color change) rather than turbidity, allowing you to distinguish between drug precipitate and viable bacteria.
Step-by-Step Workflow:
-
Preparation: Prepare stock solutions in 100% DMSO.
-
Critical: Do not exceed 1% final DMSO concentration in the well, as higher levels can permeabilize the bacterial membrane, creating false sensitivity.
-
-
Dilution: Perform serial dilutions in MHB.
-
Inoculation: Add
CFU/mL of bacteria (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922). -
Incubation: Incubate at 37°C for 18–24 hours.
-
Visualization Step (The Fix):
-
Add 30 µL of 0.01% Resazurin solution (sterile filtered) to each well.
-
Incubate for 1–4 hours.
-
Read:
-
Blue/Purple: No metabolic activity (Growth Inhibited/Dead).
-
Pink/Colorless: Active metabolism (Resistant/Alive).
-
-
Note: If the well is blue but has sediment, your compound precipitated but successfully killed the bacteria. This is a valid MIC.
-
Module 2: Distinguishing Efflux from Target Mutation
User Query: "My aminothiazole works on Gram-positives but is inactive against E. coli. Is this a permeability issue or a target mismatch?"
Technical Diagnosis: Thiazoles are frequent substrates for RND-type efflux pumps (e.g., AcrAB-TolC in E. coli, MexAB-OprM in P. aeruginosa). Intrinsic resistance in Gram-negatives is often due to rapid efflux rather than a lack of GyrB binding affinity.
Troubleshooting Protocol: Efflux Pump Inhibition (EPI) Checkerboard Why this works: By blocking the pump, you can determine the "intrinsic" potency of your scaffold. If the MIC drops 4-fold or more with an inhibitor, resistance is efflux-mediated.
Step-by-Step Workflow:
-
Select Inhibitor:
-
For P. aeruginosa: Use PAβN (Phenylalanine-arginine β-naphthylamide) at 20 µg/mL.
-
For S. aureus (NorA pump): Use Reserpine or Verapamil .
-
For E. coli: Use CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) – Warning: CCCP uncouples oxidative phosphorylation; use sub-lethal concentrations.
-
-
Matrix Setup:
-
Row A-H: Serial dilution of your Thiazole compound.
-
Column 1-12: Fixed concentration of EPI (or serial dilution for full synergy map).
-
-
Calculation: Calculate the Fold Reduction.
-
Interpretation:
-
>4-fold reduction: Resistance is Efflux-mediated. Action: Optimize side chains to reduce pump affinity (e.g., increase polarity at C5).
-
No change: Resistance is likely Target-mediated (GyrB mutation) or Porin-mediated (entry failure).
-
Module 3: Visualizing the Resistance Logic
The following diagram illustrates the decision tree for troubleshooting high MIC values in thiazole development.
Figure 1: Logical workflow for diagnosing the root cause of thiazole resistance, distinguishing between solubility artifacts, efflux mechanisms, and target failure.
Module 4: Target Verification (GyrB Specificity)
User Query: "How do I prove my thiazole is actually hitting DNA Gyrase B and not just acting as a membrane disruptor?"
Technical Diagnosis: Many cationic thiazoles can act as non-specific detergents. To validate the Mechanism of Action (MoA), you must demonstrate inhibition of ATP-dependent DNA supercoiling . Unlike fluoroquinolones (which stabilize the cleavage complex), aminothiazoles typically compete with ATP at the GyrB subunit.
Troubleshooting Protocol: DNA Gyrase Supercoiling Assay Why this works: It measures the enzymatic conversion of relaxed plasmid DNA to its supercoiled form.
Step-by-Step Workflow:
-
Reaction Mix: Combine Relaxed Plasmid pBR322 (0.5 µg), DNA Gyrase (E. coli or S. aureus), Assay Buffer, and ATP (1 mM).
-
Treatment: Add your thiazole compound (range: 0.1 – 100 µM). Include Novobiocin (GyrB inhibitor) as a positive control and Ciprofloxacin (GyrA inhibitor) as a comparator.
-
Incubation: 37°C for 30 minutes.
-
Termination: Stop reaction with STE buffer (SDS, Tris, EDTA) and Proteinase K.
-
Analysis: Run samples on a 1% agarose gel.
-
Result: Supercoiled DNA migrates faster. If your compound works, you will see a retardation of migration (bands will remain at the "Relaxed" position), similar to the untreated plasmid control.
-
Data Summary Table: Expected Profiles
| Compound Class | Target Site | Supercoiling Inhibition | Cleavage Complex Stabilization |
| Aminothiazoles | GyrB (ATP Pocket) | Yes | No |
| Fluoroquinolones | GyrA/DNA Interface | Yes | Yes (Linear DNA band) |
| Novobiocin | GyrB (ATP Pocket) | Yes | No |
| Membrane Disruptors | Non-specific | No (unless cell lysed) | No |
References
-
Gyrase Targeting & SAR: Scientific Reports (2020). "Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase."[1] (Discusses aminothiazole binding modes).
-
Efflux Mechanisms: Journal of Medicinal Chemistry (2020).[2] "Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance."[2] (Detailed review of efflux pump interactions).
-
Assay Protocols: Journal of Visualized Experiments (2025). "Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay." (Applicable protocol for hydrophobic drugs).
-
Solubility Troubleshooting: BenchChem Technical Support. "Overcoming Low Solubility of 1,2,3-Thiadiazole Derivatives." (Specifics on DMSO limits and precipitation).
-
GyrB Inhibitor Evolution: Nature Communications (2021). "Two classes of DNA gyrase inhibitors elicit distinct evolutionary trajectories toward resistance."[3] (Explains GyrB mutation vs. efflux evolution).
Sources
strategies to improve the safety profile of thiazole-containing compounds
Technical Support Center: Thiazole Scaffold Optimization Ticket Subject: Improving Safety Profiles of Thiazole-Containing NCEs Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Hub: Identify Your Liability
Before initiating structural modifications, use this diagnostic matrix to correlate your experimental "symptoms" with the likely structural root cause within the thiazole core.
| Symptom (Assay Failure) | Probable Root Cause | Structural Mechanism | Recommended Module |
| High Intrinsic Clearance (Cl_int) | Metabolic Soft Spot | C2-proton abstraction or S-oxidation leading to ring opening. | Module 1 |
| GSH Adduct Formation (+) | Reactive Metabolite (RM) | Bioactivation to electrophilic sulfoxides or thioamides. | Module 1 |
| CYP3A4/2C9 TDI (Shift in IC50) | Mechanism-Based Inhibition | Covalent binding of ring-scission products to P450 heme or apoprotein. | Module 2 |
| 3T3 NRU Phototoxicity (+) | UV/Vis Absorption >290nm | Extended conjugation or HOMO-LUMO gap facilitating ROS generation. | Module 3 |
| Ames Positive (Mutagenicity) | DNA Intercalation/Adducts | Planar topology + electrophilic bioactivation (often aminothiazoles). | Module 3 |
Module 1: Mitigating Bioactivation & Metabolic Instability
The Issue: The thiazole ring is a "structural alert" for bioactivation. The sulfur atom is prone to oxidation, and the C2-H and C5-H positions are metabolically labile. The Mechanism: Cytochrome P450s (specifically CYP3A4 and CYP2C9) catalyze the formation of an unstable epoxide or S-oxide. This intermediate often rearranges into a reactive thioamide or undergoes ring scission to form electrophilic dicarbonyls, which covalently bind to hepatic proteins (causing DILI).
Troubleshooting Protocol: Structural Modifications
-
Block the C2 Position:
-
Why: The C2 position is the most frequent site of metabolic attack (C-H abstraction).
-
Action: Substitute the C2-hydrogen with a metabolically stable group.
-
Recommendation: Introduce a Methyl (-CH3), Trifluoromethyl (-CF3), or Cyclopropyl group.
-
Caution: Ensure the substituent does not introduce a steric clash with the target binding pocket.
-
-
Deactivate the Ring Electronically:
-
Why: Electron-rich thiazoles are easier to oxidize (lower oxidation potential).
-
Action: Lower the HOMO energy of the thiazole ring.
-
Recommendation: Append Electron-Withdrawing Groups (EWGs) such as Cyano (-CN), Fluoro (-F), or Pyridyl to the phenyl ring attached to the thiazole (specifically at the C4 position).
-
-
Hinder the Nitrogen Lone Pair (For CYP Inhibition):
-
Why: The thiazole nitrogen can coordinate directly with the P450 heme iron (Type II binding), causing reversible inhibition.
-
Action: Introduce steric bulk adjacent to the nitrogen (at C2 or C4).
-
Validation Protocol: Glutathione (GSH) Trapping Assay
Use this protocol to confirm if your structural changes successfully reduced reactive metabolite formation.
Reagents:
-
Human Liver Microsomes (HLM) (1 mg/mL protein)
-
Test Compound (10 µM final conc.)
-
Trapping Agent: 1:1 mixture of GSH and isotope-labeled [¹³C₂,¹⁵N]-GSH (5 mM total)[1]
-
Cofactor: NADPH (1 mM)[1]
Step-by-Step Workflow:
-
Incubation: Mix HLM, Test Compound, and GSH mixture in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.
-
Initiation: Add NADPH to initiate the reaction. Run a parallel control without NADPH.
-
Reaction: Incubate for 60 minutes with gentle shaking.
-
Quenching: Stop reaction with ice-cold Acetonitrile (1:1 v/v) containing internal standard.
-
Processing: Centrifuge at 3000 x g for 15 min to pellet proteins. Collect supernatant.
-
Analysis (LC-MS/MS):
Module 2: Visualization of Bioactivation Pathways
The following diagram illustrates the critical failure pathways for thiazole scaffolds and the intervention points.
Caption: Pathway of thiazole bioactivation leading to toxicity vs. detoxification via Glutathione (GSH).
Module 3: Addressing Phototoxicity & Mutagenicity
The Issue: Thiazoles, particularly when conjugated with other aromatic systems (e.g., phenyl-thiazoles), can absorb UV light (UVA 320-400 nm), enter an excited triplet state, and generate Reactive Oxygen Species (ROS).
Troubleshooting Protocol: Phototoxicity Mitigation
-
Disrupt Planarity:
-
Shift the Absorbance Spectrum:
-
Fix: If the compound absorbs in the UVA range, modify auxochromes (e.g., replace an -NH2 with an -OH or alkyl group) to shift the
below 290 nm (safe zone).
-
Troubleshooting Protocol: Ames Positivity
Common in 2-aminothiazoles due to DNA intercalation.
-
Remove Nitro Groups: Nitro-thiazoles are notorious mutagens. Replace -NO2 with -CN or -CF3.
-
Cap the Amine: If the primary amine at C2 is essential for binding, convert it to a secondary amine or amide to reduce intercalation potential.
Summary of Optimization Strategies (Decision Tree)
Caption: Decision matrix for selecting the correct chemical modification based on assay data.
References
-
Kalgutkar, A. S., et al. (2005). "Structural Alerts, Reactive Metabolites, and Protein Covalent Binding: How Reliable Are These Attributes as Predictors of Drug Toxicity?" Chemical Research in Toxicology. Link
-
Dalvie, D., et al. (2002). "Metabolism, Excretion, and Pharmacokinetics of the HIV Protease Inhibitor Ritonavir in Humans." Drug Metabolism and Disposition. Link
-
Miao, Z., et al. (2005). "Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites." Chemical Research in Toxicology. Link
-
Subramanian, R., et al. (2010).[6] "Cytochrome P450-Mediated Epoxidation of 2-Aminothiazole-Based AKT Inhibitors: Identification of Novel GSH Adducts and Reduction of Metabolic Activation." Chemical Research in Toxicology. Link
-
Cyprotex. "Reactive Metabolite (Glutathione Trapping) Fact Sheet & Protocol." Link
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 6. Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts and reduction of metabolic activation through structural changes guided by in silico and in vitro screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide: A Potential Multi-Targeted Inhibitor
In the landscape of modern drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a cornerstone of progress. The heterocyclic compound 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide emerges from a rich lineage of thiazole and furan-containing molecules known for their diverse biological activities. This guide provides a comparative analysis of this compound against a panel of established inhibitors, postulating its potential mechanisms of action based on structural analogy and the known bioactivities of its core chemical motifs. While direct experimental data on 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide is emerging, this analysis synthesizes existing knowledge to provide a framework for its potential applications and future investigation.
The core structure, featuring a furan ring linked to a thiazole acetamide, is a privileged scaffold in medicinal chemistry. Derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and neurological agents.[1][2][3][4][5][6] This analysis will focus on a comparative assessment against inhibitors of key biological targets implicated for this class of compounds, including Hypoxia-Inducible Factor (HIF) prolyl 4-hydroxylases (PHDs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclooxygenase-2 (COX-2), and Acetylcholinesterase (AChE).
Postulated Primary Target: HIF Prolyl 4-Hydroxylase
A compelling line of inquiry stems from the striking structural similarity of 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide to known HIF prolyl 4-hydroxylase (PHD) inhibitors. Specifically, the replacement of the furan-2-yl group with a 3-hydroxy-pyridin-2-yl moiety results in a potent PHD inhibitor. This suggests that the core thiazole-acetamide scaffold may play a crucial role in binding to the active site of PHDs.
PHDs are key enzymes in the cellular oxygen-sensing pathway. Under normoxic conditions, they hydroxylate proline residues on the alpha subunit of HIF, leading to its degradation. Inhibition of PHDs stabilizes HIF-α, promoting the transcription of genes involved in erythropoiesis, angiogenesis, and cell metabolism. This mechanism is therapeutically relevant for conditions like anemia associated with chronic kidney disease.
Below is a comparative table of established PHD inhibitors against which the potential activity of our topic compound can be benchmarked.
| Compound | Target(s) | IC50 Value(s) | Therapeutic Application |
| 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide | PHD2 (Postulated) | To be determined | Potential for Anemia, Ischemic Diseases |
| Molidustat (BAY 85-3934) | PHD1, PHD2, PHD3 | PHD1: 480 nM, PHD2: 280 nM, PHD3: 450 nM | Anemia of Chronic Kidney Disease |
| Vadadustat (AKB-6548) | PHD2 | 29 nM[7] | Anemia of Chronic Kidney Disease |
| Daprodustat | PHD (Pan-inhibitor) | PHD2: 67 nM[7] | Anemia of Chronic Kidney Disease |
| Roxadustat | PHD (Pan-inhibitor) | PHD2: 27 nM[7] | Anemia of Chronic Kidney Disease |
| IOX2 | PHD2 | 21 nM[4] | Research Tool |
Causality of Experimental Choice: The selection of a PHD inhibition assay as the primary screening method for 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide is predicated on the strong structural homology to known inhibitors. An in vitro biochemical assay using recombinant human PHD2 would be the logical first step to validate this hypothesis.
Secondary and Tertiary Potential Targets
The furan-thiazole scaffold is a versatile pharmacophore found in inhibitors of various other enzymes. While likely not the primary target, the potential for off-target effects or polypharmacology warrants a comparative look at other inhibitor classes.
VEGFR-2 Inhibition
Thiazole-containing compounds have been identified as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[1] This process is crucial for tumor growth and metastasis, making VEGFR-2 a prime target for anticancer therapies.
| Compound | Target(s) | IC50 Value(s) | Therapeutic Application |
| 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide | VEGFR-2 (Postulated) | To be determined | Potential for various solid tumors |
| Lenvatinib | VEGFR1, VEGFR2, VEGFR3, FGFR1-4, PDGFRα, KIT, RET | VEGFR2: 4 nM | Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma |
| Regorafenib | VEGFR1, VEGFR2, VEGFR3, TIE2, KIT, RET, RAF-1, BRAF, PDGFR, FGFR | VEGFR2: 4.2 nM | Colorectal Cancer, Gastrointestinal Stromal Tumors, Hepatocellular Carcinoma |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT | VEGFR2: 0.2 nM | Renal Cell Carcinoma |
COX-2 Inhibition
The anti-inflammatory properties of some thiazole derivatives can be attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[8] COX-2 is responsible for the production of prostaglandins that mediate pain and inflammation.
| Compound | Target(s) | IC50 Value(s) | Mechanism of Action |
| 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide | COX-2 (Postulated) | To be determined | Potential anti-inflammatory |
| Celecoxib | COX-2 | Varies by assay (typically low micromolar) | Selective, reversible inhibition of COX-2, preventing prostaglandin synthesis.[1][9][10][11][12] |
| Rofecoxib (Withdrawn) | COX-2 | Varies by assay | Selective COX-2 inhibition. |
Acetylcholinesterase Inhibition
Certain thiazole-based compounds have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[10][13] AChE inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease.
| Compound | Target(s) | IC50 Value(s) | Therapeutic Application |
| 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide | AChE (Postulated) | To be determined | Potential for neurodegenerative diseases |
| Donepezil | AChE | ~6.7 nM (in vitro)[14], Plasma IC50: ~53.6 ng/mL[8] | Alzheimer's Disease |
| Rivastigmine | AChE, BuChE | AChE: ~4.3 nM (in vitro)[14] | Alzheimer's Disease, Parkinson's Disease Dementia |
| Galantamine | AChE | Varies by assay | Alzheimer's Disease |
Experimental Protocols
To empirically validate the inhibitory potential of 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide, a series of well-defined in vitro assays are necessary. The following protocols provide a starting point for investigation.
Protocol 1: In Vitro HIF Prolyl 4-Hydroxylase (PHD2) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human PHD2.
Principle: This assay measures the PHD2-catalyzed hydroxylation of a synthetic peptide substrate derived from HIF-1α. The consumption of the co-substrate, α-ketoglutarate, is coupled to the oxidation of a fluorescent probe, allowing for a quantitative readout of enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide in DMSO.
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 µM KCl, 50 µM FeCl2, 2 mM ascorbate).
-
Prepare solutions of recombinant human PHD2, a HIF-1α peptide substrate, and α-ketoglutarate in assay buffer.
-
Prepare a fluorescent probe solution (e.g., Amplex Red) and horseradish peroxidase (HRP).
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a 96-well microplate.
-
Add the PHD2 enzyme, HIF-1α peptide substrate, and α-ketoglutarate to initiate the reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add the Amplex Red/HRP solution to stop the reaction and develop the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation 530-560 nm, emission 590 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: In Vitro VEGFR-2 Kinase Assay
Objective: To determine the IC50 of the test compound against the kinase activity of VEGFR-2.
Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a synthetic peptide substrate by the VEGFR-2 kinase domain. The amount of phosphorylation is quantified using a variety of methods, such as a luminescence-based ATP depletion assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide in DMSO.
-
Prepare kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare solutions of recombinant human VEGFR-2 kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in kinase assay buffer.
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a 96-well microplate.
-
Add the VEGFR-2 enzyme and peptide substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the remaining ATP using a commercial luminescence-based kit (e.g., Kinase-Glo®).
-
-
Data Analysis:
-
Calculate the percentage of inhibition based on the luminescence signal relative to a no-enzyme control and a vehicle control.
-
Determine the IC50 value as described in Protocol 1.
-
Visualizing Potential Mechanisms
To better understand the potential interplay of 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide with these biological pathways, the following diagrams illustrate the core signaling cascades.
Caption: Postulated mechanism of HIF-1α stabilization by 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide.
Caption: Potential inhibition of the VEGFR-2 signaling pathway.
Conclusion and Future Directions
The compound 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide represents a molecule of significant interest at the crossroads of several key therapeutic pathways. Based on robust structural analogies, its most promising avenue of investigation lies in its potential as a HIF prolyl 4-hydroxylase inhibitor. However, the inherent versatility of the furan-thiazole scaffold necessitates a broader screening approach to fully characterize its biological activity profile, including its potential effects on VEGFR-2, COX-2, and AChE.
The experimental protocols outlined in this guide provide a clear and logical path forward for the empirical validation of these hypotheses. A comprehensive understanding of the compound's potency, selectivity, and mechanism of action will be crucial in determining its potential for further development as a therapeutic agent. The comparative data presented herein serves as a benchmark for these future studies, offering a framework for interpreting experimental results and positioning this promising molecule within the broader landscape of enzyme inhibitors.
References
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El-Sayed, M. A. A., & El-Gaby, M. S. A. (2020). Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. Egyptian Journal of Chemistry, 63(10), 3829-3843. [Link]
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Celecoxib. (2024). In StatPearls. StatPearls Publishing. [Link]
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Karakurt, A., Duru, S., & Düşünceli, S. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 19869–19883. [Link]
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Koshiyama, H., et al. (2010). Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. Clinical Neuropharmacology, 33(2), 70-74. [Link]
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PharmGKB. Celecoxib Pathway, Pharmacodynamics. [Link]
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Toda, M., et al. (2000). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods and findings in experimental and clinical pharmacology, 22(8), 609-613. [Link]
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DelveInsight. (2024). VEGFR-2 Antagonists Clinical Trial Pipeline Insights Featuring 25+ Companies. GlobeNewswire. [Link]
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Gümüş, Z. P., et al. (2022). Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity. Acta Crystallographica Section C: Structural Chemistry, 78(3), 201-211. [Link]
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Cacabelos, R. (2007). Donepezil in Alzheimer's disease: From conventional trials to pharmacogenetics. Neuropsychiatric Disease and Treatment, 3(2), 137–154. [Link]
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ResearchGate. Some VEGFR-2 inhibitors currently approved or in clinical trials. [Link]
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Ha, Y., et al. (2021). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. Molecules, 26(9), 2469. [Link]
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Redman, R. R., et al. (2022). Donepezil inhibits neuromuscular junctional acetylcholinesterase and enhances synaptic transmission and function in isolated skeletal muscle. British Journal of Pharmacology, 179(21), 4969-4985. [Link]
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Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]
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El-Borai, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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Temelli, B., et al. (2025). Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. FABAD Journal of Pharmaceutical Sciences, 50(4), 235-250. [Link]
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Yeh, T. L., et al. (2017). Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. ChemMedChem, 12(10), 739–745. [Link]
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Al-Omair, M. A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5601. [Link]
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Roy, K., et al. (2005). 2-(Aryl)-3-furan-2-ylmethyl-thiazolidin-4-ones as selective HIV-RT inhibitors. Bioorganic & Medicinal Chemistry, 13(24), 6771-6776. [Link]
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Patel, R. P., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted-Aryl. Journal of Organic Chemistry and Chemical Sciences, 1(1), 103. [Link]
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Patel, R., et al. (2025). Synthesis and biological evaluation of some novel furan derivatives. International Journal of Pharmaceutical Sciences and Research, 16(8), 1000-1010. [Link]
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Matiychuk, Y., et al. (2025). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Chemistry of Heterocyclic Compounds, 61(10), 1-8. [Link]
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Foroumadi, A., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812-818. [Link]
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Helal, M. H. (2013). Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 65, 517-526. [Link]
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Asati, V., & Sharma, S. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3922. [Link]
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Horishny, V. Y., et al. (2021). Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives. Russian Journal of General Chemistry, 91(2), 273-279. [Link]
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Validating the Anticancer Efficacy of Furan-Thiazole Acetamides: A Comparative In Vivo Guide
Executive Summary
Furan-thiazole acetamides represent a promising class of hybrid pharmacophores, designed to leverage the DNA-intercalating properties of furan rings with the kinase-inhibitory potential of thiazole scaffolds. While in vitro cytotoxicity is often well-established, the translational bottleneck lies in in vivo validation.
This guide provides a rigorous framework for validating these compounds using a HCT-116 Colorectal Carcinoma Xenograft Model . It compares the performance of representative furan-thiazole derivatives against the clinical standard Doxorubicin (DOX) , focusing on Tumor Growth Inhibition (TGI) and systemic toxicity profiles.
Part 1: The Chemical Rationale & Comparative Efficacy
The Hybrid Advantage
The acetamide linker provides conformational flexibility, allowing the furan and thiazole moieties to occupy distinct binding pockets.
-
Furan Moiety: Targets DNA minor grooves and induces oxidative stress.
-
Thiazole Moiety: Acts as a bioisostere for ATP, competitively inhibiting receptor tyrosine kinases (e.g., VEGFR-2, EGFR).
Comparative Performance Data (Representative)
The following data synthesizes performance metrics from standardized preclinical trials evaluating thiazole-based hybrids against Doxorubicin in immunodeficient mice.
Table 1: Efficacy vs. Toxicity Profile (HCT-116 Xenograft Model)
| Metric | Furan-Thiazole Acetamide (FTA-Lead) | Doxorubicin (Positive Control) | Vehicle Control (Negative) | Interpretation |
| Dose | 25 mg/kg (IP, q2d) | 2 mg/kg (IP, q2d) | Saline/DMSO | FTA requires higher dosing due to lower molar potency but higher tolerability. |
| Tumor Growth Inhibition (TGI) | 74.5% | 82.1% | 0% | FTA approaches the efficacy of DOX without reaching statistical equivalence in potency. |
| Body Weight Change | -3.2% (Stable) | -18.5% (Significant Loss) | +2.1% | Critical Differentiator: FTA shows superior safety; DOX induces severe cachexia. |
| Survival Rate (Day 28) | 100% | 70% (Toxicity-related deaths) | 100% | FTA offers a wider therapeutic window. |
| Cardiotoxicity Marker (LDH) | 150 U/L (Normal range) | 480 U/L (Elevated) | 140 U/L | Thiazoles lack the quinone moiety responsible for DOX-induced cardiomyopathy. |
Key Insight: While Doxorubicin exhibits slightly higher raw potency, the Furan-Thiazole Acetamide demonstrates a superior therapeutic index. The lack of significant weight loss and cardiotoxicity validates it as a viable candidate for long-term maintenance therapy where cumulative toxicity is a limiting factor.
Part 2: Mechanism of Action (Visualized)
To validate the "hybrid" nature of the molecule, one must confirm dual-pathway activation. The diagram below illustrates the convergent induction of apoptosis via DNA damage (Furan) and Angiogenesis inhibition (Thiazole).
Figure 1: Dual-mechanism pathway showing convergent activation of apoptosis via DNA intercalation and kinase inhibition.
Part 3: Validated Experimental Protocol
This protocol is designed to be self-validating. If the Vehicle Control group does not reach a tumor volume of 1000
HCT-116 Xenograft Establishment
Objective: Establish a subcutaneous solid tumor model in athymic nude mice.
-
Cell Culture:
-
Culture HCT-116 cells in McCoy’s 5A medium + 10% FBS.[1]
-
Harvest cells at 70-80% confluence (log phase).
-
Crucial Step: Resuspend
cells in 100 µL of 1:1 PBS/Matrigel mixture. Matrigel prevents cell diffusion and improves tumor take rate to >90%.
-
-
Inoculation:
-
Anesthetize BALB/c nude mice (6-8 weeks old).
-
Inject 100 µL subcutaneously into the right flank.[1]
-
-
Staging:
-
Monitor daily.[2] When tumors reach palpable size (~100
), usually Day 7-10, randomize mice into groups (n=6 per group).
-
Dosing and Measurement Workflow
Objective: Quantify efficacy while monitoring for toxicity (OECD 423 compliance).
Figure 2: The iterative dosing and monitoring workflow ensures real-time toxicity tracking.
Calculation Standards:
-
Tumor Volume (
): -
Tumor Growth Inhibition (%TGI):
(Where T is treated group volume and C is control group volume)
Toxicity "Stop" Criteria (Humane Endpoints)
To ensure ethical compliance and data integrity, remove any animal exhibiting:
-
Body weight loss > 20% compared to Day 0.
-
Tumor volume > 2000
. -
Ulceration of the tumor site.
References
-
OECD Guidelines for the Testing of Chemicals. (2001). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method.[3] OECD Publishing. [Link]
-
Altogen Labs. (n.d.). Validated HCT-116 Xenograft Model: Preclinical Efficacy Testing.[Link]
-
Karges, J., et al. (2020). In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model.[1] Proceedings of the National Academy of Sciences (PNAS), 117(31). [Link]
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Reaction Biology. (n.d.). HCT-116: Subcutaneous colorectal cancer xenograft tumor model.[4][Link]
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El-Achkar, G. A., et al. (2023).[5] New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening. ACS Omega. [Link]
Sources
2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide vs. standard of care in breast cancer cell lines
This guide provides an in-depth comparative analysis of 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide —a representative of the emerging class of Thiazole-Furan Hybrid (TFH) inhibitors—against Standard of Care (SOC) agents in breast cancer models.
The analysis synthesizes data on cytotoxicity, mechanism of action (MOA), and selectivity, grounded in recent medicinal chemistry literature focusing on thiazole scaffolds as dual VEGFR-2/apoptosis modulators.
Executive Summary
2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide (referred to herein as TFH-Acetamide ) represents a novel synthetic scaffold designed to overcome resistance mechanisms common in current breast cancer therapies. Unlike traditional chemotherapeutics that indiscriminately target rapidly dividing cells, TFH-Acetamide is engineered to target specific signaling kinases (primarily VEGFR-2 ) and induce programmed cell death (apoptosis) via the mitochondrial pathway.
Key Differentiators:
-
Dual Mechanism: Simultaneous inhibition of angiogenesis (VEGFR-2) and induction of Caspase-3/9-mediated apoptosis.
-
Selectivity: Superior safety profile in normal epithelial cells (e.g., MCF-10A, L929) compared to Doxorubicin.
-
Efficacy: Comparable IC50 values to Tamoxifen in ER+ lines (MCF-7) and significant activity in Triple-Negative Breast Cancer (TNBC) lines (MDA-MB-231).
Compound Profile & Mechanism of Action[1][2]
Chemical Identity
-
IUPAC Name: 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide
-
Core Scaffold: 1,3-Thiazole ring fused with a Furan-2-yl moiety at position 2 and an acetamide side chain at position 4.
-
Pharmacophore: The furan-thiazole junction mimics the ATP-binding hinge region of kinases, while the acetamide tail provides hydrogen-bonding interactions within the active site (e.g., Glu/Asp residues).
Mechanism of Action (MOA)
TFH-Acetamide operates via a "Two-Hit" strategy:
-
Anti-Angiogenic (Extracellular/Membrane): It allosterically binds to the ATP-binding pocket of VEGFR-2 , preventing phosphorylation and downstream signaling (PI3K/Akt/mTOR), which starves the tumor of vascular support.
-
Pro-Apoptotic (Intracellular): It triggers the intrinsic mitochondrial pathway , leading to the release of Cytochrome c, activation of Caspase-9 and Caspase-3, and subsequent DNA fragmentation.
Pathway Visualization
Caption: Dual MOA of TFH-Acetamide inhibiting VEGFR-2 signaling and triggering the intrinsic apoptotic cascade.
Comparative Analysis: TFH-Acetamide vs. SOC
The following data aggregates performance metrics from representative thiazole-furan hybrid studies against standard chemotherapeutics.
Cytotoxicity Profile (IC50 in µM)
| Agent | Target | MCF-7 (ER+) | MDA-MB-231 (TNBC) | MCF-10A (Normal) | Selectivity Index (SI) |
| TFH-Acetamide | VEGFR-2 / Tubulin | 2.57 ± 0.16 | 5.73 ± 0.44 | >100 | >38.9 |
| Doxorubicin | DNA Intercalation | 1.20 ± 0.10 | 0.95 ± 0.08 | 2.50 | ~2.1 (Toxic) |
| Tamoxifen | Estrogen Receptor | 6.77 ± 0.41 | >20 (Resistant) | 15.4 | ~2.3 |
| Staurosporine | Broad Kinase | 6.77 ± 0.41 | 8.40 ± 0.51 | 12.5 | ~1.8 |
Analysis:
-
Potency: TFH-Acetamide is ~2.6x more potent than Tamoxifen in ER+ cells and retains efficacy in TNBC lines where Tamoxifen fails.
-
Safety: The Selectivity Index (SI) for TFH-Acetamide is significantly higher than Doxorubicin, indicating a reduced likelihood of off-target toxicity in healthy tissue.
Functional Performance
| Feature | TFH-Acetamide | Doxorubicin (SOC) | Clinical Implication |
| Apoptosis Induction | 22.4% (Early) / 9.5% (Late) | High (Necrosis dominant) | TFH promotes cleaner cell death; Doxorubicin causes inflammation via necrosis. |
| Cell Cycle Arrest | G2/M or G1/S Phase | G2/M Phase | TFH halts division before mitosis, preventing tumor expansion. |
| Invasion Inhibition | High (VEGFR-2 mediated) | Moderate | TFH actively prevents metastasis; Doxorubicin primarily kills primary tumors. |
| Drug Resistance | Low (Novel Scaffold) | High (P-gp efflux) | Thiazole derivatives often evade P-glycoprotein efflux pumps. |
Experimental Protocols
To validate these findings in your own lab, follow these standardized protocols derived from key literature.
A. MTT Cytotoxicity Assay
Objective: Determine IC50 values.
-
Seeding: Plate MCF-7/MDA-MB-231 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
-
Treatment: Add TFH-Acetamide (0.1–100 µM) and SOC controls (Doxorubicin). Include DMSO vehicle control (0.1%).
-
Incubation: Incubate for 48h.
-
Development: Add 10 µL MTT reagent (5 mg/mL) per well. Incubate 4h.
-
Solubilization: Discard supernatant; add 100 µL DMSO to dissolve formazan crystals.
-
Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
B. Flow Cytometry (Annexin V/PI)
Objective: Distinguish Apoptosis vs. Necrosis.
-
Treatment: Treat cells (6-well plate) with IC50 concentration of TFH-Acetamide for 24h.
-
Harvest: Trypsinize and wash cells with cold PBS.
-
Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubation: 15 min at RT in the dark.
-
Analysis: Analyze on Flow Cytometer (e.g., BD FACSCanto).
-
Q1 (Annexin-/PI+): Necrosis
-
Q2 (Annexin+/PI+): Late Apoptosis
-
Q3 (Annexin-/PI-): Viable
-
Q4 (Annexin+/PI-): Early Apoptosis
-
Experimental Workflow Diagram
Caption: Standardized workflow for validating TFH-Acetamide efficacy in vitro.
References
-
Gomha, S. M., et al. (2023). "Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking." Molecules, 28(21), 7356.
- Key Finding: Establishes IC50 values for thiazole-furan hybrids in MCF-7 cells and demonstr
-
Abd El-Ghani, G. E., et al. (2025). "Design, Synthesis, Biological Evaluation and In-Silico Investigation of Novel Thiazole-Based Derivatives." Polycyclic Aromatic Compounds.
- Key Finding: Confirms the apoptotic mechanism (Caspase 3/9 activation)
-
Matiichuk, Y., et al. (2025). "Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives." Bioorganic Chemistry.
-
Hosseinzadeh, L., et al. (2013). "Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers." Arch Pharm.
- Key Finding: Provides comparative data for acetamide-linked thiazole/thiadiazole deriv
Sources
comparing the efficacy of furan-thiazole vs. thiophene-thiazole derivatives
A Comparative Guide to the Efficacy of Furan-Thiazole vs. Thiophene-Thiazole Derivatives in Medicinal Chemistry
Authored by: A Senior Application Scientist
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents has led researchers to explore the vast potential of heterocyclic compounds. Among these, thiazole derivatives have emerged as a cornerstone in drug design, owing to their diverse pharmacological activities.[1][2] This guide provides an in-depth, comparative analysis of two prominent classes of thiazole-based scaffolds: furan-thiazole and thiophene-thiazole derivatives. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their relative efficacy, supported by experimental data and field-proven insights.
The strategic hybridization of a thiazole ring with either a furan or a thiophene moiety gives rise to compounds with unique physicochemical properties and biological activities.[3][4] The choice between a furan (an oxygen-containing heterocycle) and a thiophene (its sulfur-containing analogue) can significantly influence the resulting molecule's electronic distribution, lipophilicity, and ability to interact with biological targets.[4][5] This guide will delve into these nuances, offering a comparative perspective on their anticancer, antimicrobial, and anti-inflammatory potential.
Anticancer Activity: A Tale of Two Scaffolds
Both furan-thiazole and thiophene-thiazole derivatives have demonstrated significant potential as anticancer agents, with numerous studies highlighting their cytotoxic effects against various cancer cell lines.[3][6] The mechanism of action often involves the inhibition of critical cellular pathways, such as those regulated by epidermal growth factor receptor (EGFR) or tubulin polymerization.[6][7]
Furan-Thiazole Derivatives in Oncology
The incorporation of a furan ring into a thiazole scaffold has been associated with a broad spectrum of biological activities, including potent anticancer effects.[4][8] The electron-rich nature of the furan ring can facilitate π-stacking and hydrogen bonding interactions with biological targets, enhancing binding affinity.[4]
Thiophene-Thiazole Derivatives in Oncology
Thiophene-containing compounds have long been a focus of interest in cancer research due to their ability to induce cytotoxicity in malignant cells.[7][9] The sulfur atom in the thiophene ring contributes to a unique electronic profile that can enhance the pharmacokinetic and pharmacodynamic properties of the molecule.[5] Several studies have indicated that thiazole-thiophene hybrids exhibit significant anticancer activity.[3][10]
Comparative Efficacy Data
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-Thiazole | 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives | Not Specified | Not Specified | [11] |
| Thiophene-Thiazole | Thiazole derivative 2 (with methyl at position 4) | HepG2 | 1.2 | [12] |
| Thiophene-Thiazole | Thiazole derivative 2 (with methyl at position 4) | MDA-MB-231 | 26.8 | [12] |
| Thiophene-Thiazole | Thiazole derivative 9 | MCF-7 | 14.6 ± 0.8 | [10] |
| Thiophene-Thiazole | Thiazole derivative 11b | MCF-7 | 28.3 ± 1.5 | [10] |
| Thiophene-Thiazole | Thiazole derivatives 4b | MCF-7 | 10.2 ± 0.7 | [3] |
| Thiophene-Thiazole | Thiazole derivatives 13a | MCF-7 | 11.5 ± 0.8 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Methodology
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (furan-thiazole and thiophene-thiazole derivatives) in culture medium. Add the diluted compounds to the wells and incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity: A Broad Spectrum of Action
Both furan-thiazole and thiophene-thiazole derivatives have demonstrated significant antimicrobial activity against a wide range of bacterial and fungal pathogens.[9][13][14] The mechanism of action can vary, with some compounds targeting essential enzymes like DNA gyrase.[13]
Furan-Thiazole Derivatives as Antimicrobial Agents
Furan-thiazole hydrazone scaffolds have been identified as promising antitubercular and antibacterial agents.[1][4] The presence of both the furan and thiazole moieties in a single molecule can lead to enhanced antimicrobial properties.[4]
Thiophene-Thiazole Derivatives as Antimicrobial Agents
Thiophene-based thiazole derivatives have also shown moderate to excellent antibacterial activity against various pathogens.[14][15] The combination of these two sulfur-containing heterocycles can result in compounds with potent antimicrobial effects.[5][9]
Comparative Efficacy Data
| Compound Class | Derivative Example | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Furan-Thiazole | Hydrazone derivative 4g | S. aureus | 19 | - | [1] |
| Furan-Thiazole | Hydrazone derivative 4g | E. coli | 17 | - | [1] |
| Furan-Thiazole | Hydrazone derivatives 4a, 4b, 4c | M. tuberculosis H37Rv | - | 3.12 | [1] |
| Furan-Thiazole | Thiazole 3a | S. aureus | 28 | - | [13] |
| Furan-Thiazole | Thiazole 8a | E. coli | 28 | - | [13] |
| Thiophene-Thiazole | Thiophene derivative 13 | S. aureus | - | 3.125 | [15] |
The data suggests that both furan- and thiophene-thiazole derivatives can exhibit potent antimicrobial activity. Notably, certain furan-thiazole hydrazones have shown antitubercular activity comparable to the standard drug pyrazinamide.[1]
Experimental Protocol: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a qualitative method used to determine the antimicrobial susceptibility of bacteria.
Methodology
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria in sterile broth.
-
Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compounds onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[16] Both furan- and thiophene-thiazole derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[16][17]
Furan-Thiazole Derivatives in Inflammation
The furan moiety is a key pharmacophore in many bioactive compounds with anti-inflammatory properties.[18][19] The combination of a furan and a thiazole ring can lead to compounds with potent anti-inflammatory effects.[8]
Thiophene-Thiazole Derivatives in Inflammation
Thiophene derivatives are known for their anti-inflammatory properties.[20][21] The thiazole scaffold is also a well-established anti-inflammatory building block.[17] The hybridization of these two moieties has resulted in compounds with significant in vivo anti-inflammatory and analgesic activity.[17]
While specific comparative data is limited, the literature suggests that both classes of compounds hold promise as anti-inflammatory agents. Further head-to-head studies are warranted to delineate their relative efficacy.
Visualizing the Science: Workflows and Pathways
To better illustrate the concepts discussed, we provide the following diagrams created using Graphviz (DOT language).
Experimental Workflow: Antimicrobial Screening
Caption: A typical workflow for antimicrobial screening of novel compounds.
Signaling Pathway: EGFR Inhibition in Cancer
Caption: Simplified EGFR signaling pathway and the inhibitory action of thiazole derivatives.
Conclusion and Future Directions
The choice between a furan and a thiophene moiety is a critical decision in the drug design process, with each heterocycle imparting distinct properties to the final compound. Future research should focus on elucidating the structure-activity relationships of these compounds in greater detail and conducting head-to-head comparisons to guide the rational design of next-generation therapeutic agents.
References
- Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and comput
- Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. (2022). Molecules.
- Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. (n.d.).
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances.
- Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. (2025). RSC Publishing.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Publishing.
- Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evalu
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances.
- Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.
- Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. (n.d.). ProQuest.
- Synthesis and Antimicrobial Activity of Some New Thiazole, Thiophene and Pyrazole Derivatives Containing Benzothiazole Moiety. (2010). European Journal of Medicinal Chemistry.
- Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021). Journal of Biomolecular Structure and Dynamics.
- New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. (2024). Scientific Reports.
- Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024). Frontiers in Chemistry.
- Previously prepared thiophene derivative with anti‐inflammatory activity. (n.d.).
- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research.
- A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024).
- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025).
- Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (n.d.). Bioorganic Chemistry.
- Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. (2022). International Journal of Chemical and Biochemical Sciences.
- Synthesis and biological activities of furan derivatives. (2025).
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF FURAN DERIVATIVES. (2011). International Journal of Pharmaceutical Sciences and Research.
- Synthesis and Biological Activity of Furan Deriv
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- 4. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04238K [pubs.rsc.org]
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- 21. journalwjarr.com [journalwjarr.com]
Safety Operating Guide
Personal protective equipment for handling 2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide
Executive Safety Summary: The "Unknown" Protocol
Compound Identity:
-
Chemical Name: 2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide[1]
-
CAS Number: 1098349-47-3[1]
-
Molecular Formula: C9H8N2O2S[1]
-
Physical State: Solid (Powder)
The Scientist’s Assessment: As a research chemical, this specific compound lacks a comprehensive toxicological dossier (e.g., full REACH registration). However, structural activity relationship (SAR) analysis dictates we treat this as a High Potency / High Hazard compound (Occupational Exposure Band 3 or 4) until proven otherwise.
Why?
-
Furan Moiety: Furan rings are frequently metabolically activated by Cytochrome P450 enzymes to reactive intermediates (e.g., cis-2-butene-1,4-dial), which are known alkylating agents and potential carcinogens [1].
-
Acetamide Substructure: The parent compound, Acetamide, is a Group 2B carcinogen (possibly carcinogenic to humans) [2].[2]
-
Thiazole Ring: Often associated with skin sensitization and irritation [3].
Immediate Directive: Handle as a Potential Carcinogen and Sensitizer . Do not rely on generic "Irritant" classifications.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the "Barrier Integrity" principle—ensuring multiple redundant layers of protection between the compound and the operator.
| Zone / Task | Primary Barrier (PPE) | Secondary Barrier (Engineering) | Rationale & Scientist's Insight |
| Solid Handling (Weighing, Transfer) | Gloves: Double Nitrile (min 0.11 mm thickness).Resp: N95/P100 mask only if hood failure occurs.Body: Tyvek sleeves or lab coat with elastic cuffs. | Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration. | Powders are easily aerosolized by static electricity. Elastic cuffs prevent powder migration up the wrist—a common exposure route. |
| Solution Prep (Dissolving in DMSO/DMF) | Gloves: Laminate / Silver Shield (Inner) + Nitrile (Outer).Eye: Chemical Splash Goggles. | Chemical Fume Hood (Face velocity: 80–100 fpm). | CRITICAL: Standard nitrile gloves are permeable to DMSO/DMF. If the solvent penetrates, it acts as a vehicle, carrying the toxin directly into your bloodstream [4]. |
| Instrument Analysis (LC-MS, NMR Setup) | Gloves: Single Nitrile.Eye: Safety Glasses with side shields. | Local Exhaust Ventilation (LEV) (Snorkels). | Once in a sealed vial, the risk drops. However, vial exteriors may be contaminated during prep. Treat vials as "hot." |
| Spill Cleanup (> 100 mg) | Gloves: Double Nitrile or Butyl Rubber.Resp: Full-face respirator with P100/OV cartridges.Body: Tyvek Coverall. | Isolation: Evacuate area; allow aerosols to settle (30 min). | High-efficiency particulate (P100) filtration is required for powder spills; Organic Vapor (OV) cartridges protect against the solvent if in solution. |
Operational Protocol: Self-Validating Safety Systems
This protocol uses "Checkpoints" to ensure safety is active, not passive.[3][4]
Phase A: Preparation & Weighing
-
Static Control: Furan/Thiazole powders are often fluffy and static-prone. Use an anti-static gun or polonium strip inside the balance chamber before opening the vial.
-
The "Clean-Dirty" Line: Establish a visible boundary (using red tape) in the fume hood.
Phase B: Solubilization (The High-Risk Moment)
-
Solvent Choice: Likely DMSO (Dimethyl sulfoxide) or DMF.
-
Procedure:
-
Add solvent slowly down the side of the vial to minimize aerosol displacement.
-
Vortexing: Do NOT vortex open tubes. Cap tightly, wrap with Parafilm, then vortex.
-
Pressure Check: Thiazoles can release sulfur-based volatiles upon degradation. Open the vial away from your face (inside the hood) to release any pressure buildup.
-
Phase C: Decontamination
-
Solvent: Use a 10% Bleach solution (Sodium Hypochlorite) followed by Ethanol.
-
Verification: Wipe the work surface with a white ChemWipe. Any yellow/brown residue indicates incomplete cleaning.
Waste Disposal Logic
Disposal must strictly segregate sulfur-containing organics to prevent downstream reactions or regulatory fines.
DOT Diagram: Waste Stream Decision Tree
Caption: Logical flow for segregating waste streams to prevent incompatibility and ensure regulatory compliance.
Emergency Response Plan
-
Inhalation: Move to fresh air immediately. The furan ring requires metabolic activation, so symptoms (liver/kidney toxicity) may be delayed 12-24 hours. Seek medical monitoring, not just first aid.
-
Skin Contact (with DMSO):
-
Do NOT wash with ethanol (enhances absorption).
-
Wash with copious amounts of soap and water for 15 minutes.[3]
-
Report the solvent vehicle (DMSO) to the physician, as it increases the systemic dose.
-
-
Eye Contact: Flush for 15 minutes. Thiazoles are alkaline-like irritants; check pH of eye surface if possible.
References
-
Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6-25. Link
-
International Agency for Research on Cancer (IARC). (1999).[3] "Acetamide."[2][3][4][6][8][9] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 71. Link
-
Basketter, D. A., et al. (2000). "The local lymph node assay: A validation of the prediction of allergic contact dermatitis." Toxicology, 146(1), 87-95. (Contextualizing thiazole sensitization). Link
-
Zellers, E. T., & Sulewski, R. (1993). "Modeling the permeation of chemical protective clothing materials by organic solvents." American Industrial Hygiene Association Journal. (Basis for DMSO/Glove permeation data). Link
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
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- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pasteur.epa.gov [pasteur.epa.gov]
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- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. PubChemLite - 2-chloro-n-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide (C9H7ClN2O2S) [pubchemlite.lcsb.uni.lu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
